Product packaging for 5-Chloro-3-phenylbenzo[d]isoxazole(Cat. No.:CAS No. 7716-88-3)

5-Chloro-3-phenylbenzo[d]isoxazole

Cat. No.: B3283706
CAS No.: 7716-88-3
M. Wt: 229.66 g/mol
InChI Key: UHZCGIVDKPMGOS-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylbenzo[d]isoxazole is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO B3283706 5-Chloro-3-phenylbenzo[d]isoxazole CAS No. 7716-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-phenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZCGIVDKPMGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Chloro-3-phenylbenzo[d]isoxazole. This document is intended for an audience with a background in organic chemistry and drug discovery.

Introduction

This compound, also known as 5-Chloro-3-phenylanthranil, is a heterocyclic compound belonging to the benzisoxazole class. The isoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This guide details a feasible synthetic route to this compound and outlines the analytical techniques for its characterization. While specific biological data for this exact compound is limited in publicly available literature, the known activities of the isoxazole class suggest its potential as a valuable building block in drug discovery programs.

Synthesis of this compound

A plausible and documented synthetic pathway to this compound involves a two-step process starting from 2-amino-5-chlorobenzophenone. The initial step is the formation of the corresponding oxime, followed by an intramolecular cyclization to yield the target benzisoxazole.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chlorobenzophenone oxime

This procedure is adapted from established methods for the synthesis of benzophenone oximes[1][2].

  • Materials:

    • 2-amino-5-chlorobenzophenone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone in ethanol.

    • Add hydroxylamine hydrochloride and sodium hydroxide to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by pouring the mixture into ice-water and collecting the precipitate by filtration.

    • The crude 2-amino-5-chlorobenzophenone oxime can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

This proposed cyclization is based on a patented method for the synthesis of the target compound[3].

  • Materials:

    • p-Chloronitrobenzene

    • Benzyl cyanide

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

  • Procedure:

    • In a reaction vessel, mix 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide.

    • Subject the mixture to ultrasonic oscillation at room temperature for approximately one hour.

    • Following ultrasonication, heat the reaction mixture using microwave irradiation for a short period (e.g., 10 minutes).

    • After cooling, add water to the system to precipitate the product.

    • Collect the solid by filtration, wash with methanol, and dry to yield crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of expected and available analytical data.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyDataReference
Molecular Formula C₁₃H₈ClNO[4]
Molecular Weight 229.66 g/mol [4]
CAS Number 719-64-2[5]
Appearance Expected to be a solid
Melting Point Not explicitly found for this specific synthesis method.
¹H NMR Specific spectrum not available. See reference spectra of related compounds.[6][7][8]
¹³C NMR Specific spectrum not available. See reference spectra of related compounds.[6][7][8]
Infrared (IR) Spectrum Spectrum available from NIST, key peaks to be interpreted.[9]
Mass Spectrum (MS) Available from NIST WebBook. Molecular ion peak expected at m/z 229.[10][11]

Note: Specific ¹H and ¹³C NMR spectra for this compound were not found in the surveyed literature. Researchers should perform these analyses on their synthesized compound and compare the data with spectra of structurally similar isoxazoles for confirmation[6][7][8]. The mass spectrum is available and serves as a key identifier[10][11].

Visualization of Synthetic and Logical Workflows

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound cluster_alternative Alternative Direct Synthesis A 2-amino-5-chlorobenzophenone B 2-amino-5-chlorobenzophenone oxime A->B Hydroxylamine hydrochloride, NaOH, Ethanol, Reflux C This compound B->C Intramolecular Cyclization (e.g., via oxidation or other methods) D p-Chloronitrobenzene + Benzyl cyanide D->C NaOH, Ethanol, Ultrasonication, Microwave

Caption: Synthetic pathways to this compound.

Diagram 2: General Drug Discovery Workflow for Isoxazole Derivatives

G General Drug Discovery Workflow A Synthesis of This compound and Analogs B In vitro Screening (e.g., Antimicrobial, Anticancer assays) A->B Biological Evaluation C Hit Identification B->C Data Analysis D Lead Optimization (Structure-Activity Relationship) C->D Medicinal Chemistry D->B Iterative Design E In vivo Studies (Animal Models) D->E Efficacy & Toxicity Testing F Preclinical Development E->F Safety Assessment G Clinical Trials F->G Regulatory Approval

Caption: A typical workflow for the development of new drugs.

Potential Biological Significance

While no specific biological activities or signaling pathways have been reported for this compound, the isoxazole scaffold is a well-established pharmacophore. Numerous isoxazole-containing compounds have been investigated and developed for a variety of therapeutic applications[12][13][14][15][16].

  • Antimicrobial Activity: Isoxazole derivatives have shown potent activity against a range of bacterial and fungal pathogens[16]. The incorporation of a chloro-substituent, as in the target molecule, is a common strategy in the design of antimicrobial agents.

  • Anticancer Activity: Many isoxazole-based compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines[14]. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Activity: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically function by inhibiting cyclooxygenase (COX) enzymes.

Given the rich pharmacology of the isoxazole class, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Conclusion

This technical guide has outlined a viable synthetic route to this compound and summarized the necessary characterization techniques. While specific biological data for this compound is not yet available, its structural features suggest it is a compound of interest for further investigation in drug discovery, particularly in the areas of infectious diseases and oncology. The provided experimental frameworks and characterization data will aid researchers in the synthesis and identification of this and related molecules, paving the way for future biological evaluation.

References

Physicochemical Properties of 5-Chloro-3-phenylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3-phenylbenzo[d]isoxazole (also known as 5-Chloro-3-phenylanthranil), a heterocyclic building block utilized in the synthesis of pharmaceuticals and other organic compounds.[1] Understanding these properties is fundamental for its application in drug discovery, formulation development, and chemical synthesis. This document details key quantitative data, outlines the experimental protocols for their determination, and presents a visual workflow for a critical experimental procedure.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₈ClNO[1]
Molecular Weight 229.66 g/mol [1]
CAS Number 719-64-2[1]
Appearance Light yellow to Brown, Crystalline Powder/Solid[1]
Melting Point 114.0 to 117.0 °C[1]
Boiling Point 395.4 ± 22.0 °C (Predicted)[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa -4.98 ± 0.30 (Predicted)[1]
logP Data not available

Experimental Protocols

Detailed methodologies for determining the principal physicochemical properties are outlined below. These protocols are standard methods widely used in chemical and pharmaceutical research.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[2] A pure substance typically exhibits a sharp melting range of one to two degrees.[3]

Methodology: Capillary Method (Mel-Temp Apparatus)

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The open end of a capillary tube is pushed into the compound, and the tube is tapped to pack the sample into the sealed end, achieving a sample height of approximately 3 mm.[3] The sample is forced to the bottom of the tube by tapping or dropping it through a longer glass tube.[3]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a Mel-Temp or similar melting point apparatus.[2][3]

  • Rapid Determination (Optional): An initial rapid heating is performed to find the approximate melting point. This saves time in the subsequent accurate determination.[2][3]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15°C below the approximate melting point found. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4][5]

Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a given solvent at a specific temperature.[6] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, Methanol, water) in a sealed flask or vial.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7] Saturation is confirmed by the continued presence of undissolved solid.[7]

  • Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to maintain the temperature during this step.

  • Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result A 1. Add excess solid to solvent B 2. Seal container A->B C 3. Agitate at constant T (e.g., 24-48h) B->C D 4. Confirm presence of undissolved solid C->D E 5. Cease agitation D->E F 6. Separate solid & liquid (Centrifuge/Filter) E->F G 7. Collect clear supernatant (saturated solution) F->G H 8. Quantify concentration (e.g., HPLC, UV-Vis) G->H I 9. Report solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[8]

Methodology: Potentiometric Titration

  • Preparation of Solutions: A sample of this compound is dissolved in a suitable solvent mixture (e.g., water/co-solvent) to a known concentration (e.g., 1 mM).[8] Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared as titrants.[8]

  • Apparatus Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Titration Procedure: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (acid or base) is added in small, precise increments.[8]

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data collection continues well past the equivalence point.[8]

  • Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve.[8][9] For a weak acid titration, the pH at the half-equivalence point is equal to the pKa.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[10]

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[11][12] The mixture is then allowed to separate completely.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other phase. The mixture is agitated for a set time (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.[11]

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.

  • Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the octanol and aqueous layers is measured using an appropriate analytical technique like HPLC-UV.[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10] LogP is the base-10 logarithm of this value.[10]

Biological Context

While specific signaling pathways for this compound are not extensively documented, the isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[13][14] Derivatives of this heterocyclic system have been investigated for their potential as:

  • Anti-inflammatory agents [13][14]

  • Antibacterial agents [13]

  • Anticancer agents [13][14]

  • Inhibitors of HIV-1 transcription [1]

The physicochemical properties detailed in this guide are essential for the rational design and optimization of new isoxazole-based therapeutic agents. For instance, lipophilicity (logP) and solubility directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

References

An In-depth Technical Guide to 5-Chloro-3-phenylbenzo[d]isoxazole and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the chemical compound 5-Chloro-3-phenyl-2,1-benzisoxazole, identified by the CAS number 719-64-2. The user-specified CAS number, 7716-88-3 for "5-Chloro-3-phenylbenzo[d]isoxazole," is sparsely documented in scientific literature, suggesting it may be a less common isomer or a potential cataloging ambiguity. The nomenclature "benzo[d]isoxazole" typically refers to the 1,2-benzisoxazole ring system, while "2,1-benzisoxazole" (also known as benzo[c]isoxazole or anthranil) represents a different isomeric structure. The vast majority of available technical data pertains to the 2,1-benzisoxazole isomer (CAS 719-64-2), which will be the primary subject of this document.

Introduction

5-Chloro-3-phenyl-2,1-benzisoxazole, also known as 5-Chloro-3-phenylanthranil, is a heterocyclic building block with significant applications in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its utility is particularly noted in the development of novel therapeutic agents. For instance, it serves as a precursor in the synthesis of 2H-1,4-benzodiazepine-2-ones, which have been investigated as inhibitors of HIV-1 transcription, and in the creation of Nitroacridinone derivatives.[1][2] The isoxazole scaffold, in general, is a prominent feature in many biologically active molecules, contributing to a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4]

Physicochemical and Spectroscopic Data

The characterization of 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS: 719-64-2) is supported by a range of physicochemical and spectroscopic data, which are crucial for its identification and quality control in research and development.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 719-64-2[2]
Molecular Formula C₁₃H₈ClNO
Molecular Weight 229.66 g/mol
Appearance Light yellow to brown crystalline powder or solid[1][5]
Melting Point 115-117 °C[1]
Purity >96.0% (GC)[5]
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure of 5-Chloro-3-phenyl-2,1-benzisoxazole.

SpectroscopyDataReference(s)
SMILES String Clc1ccc2noc(-c3ccccc3)c2c1
InChI Key MUHJZJKVEQASGY-UHFFFAOYSA-N
IR Spectrum Available from NIST/EPA Gas-Phase Infrared Database[6]
Mass Spectrum (EI) Available in the NIST WebBook[6]
¹H NMR & ¹³C NMR Spectra available for the related compound 5-Chloro-3-(4-chloro-phenyl)-benzo[c]isoxazole[7]

Synthesis and Experimental Protocols

The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole and its derivatives has been described through various chemical reactions. Below are detailed experimental protocols found in the literature.

Synthesis from p-Nitrochlorobenzene and Benzyl Cyanide

A common method for the preparation of 3-phenyl-5-chloro-anthranil involves the reaction of p-nitrochlorobenzene with benzyl cyanide.[8][9]

Experimental Protocol:

  • An alcoholic solution of approximately equimolar amounts of p-nitrochlorobenzene and benzyl cyanide is prepared.[8]

  • This solution is reacted with a concentrated sodium hydroxide solution. The molar ratio of sodium hydroxide to p-nitrochlorobenzene is typically between 8:1 and 20:1.[8]

  • The reaction is carried out at a temperature ranging from 30 to 70 °C, with a preferred range of 40 to 55 °C.[8]

  • Alternatively, the reaction can be performed in a two-phase system consisting of an alcohol with 4 to 9 carbon atoms (which is immiscible or sparingly miscible with water) and a concentrated aqueous alkali solution at temperatures between room temperature and 80 °C.[9]

  • After the reaction is complete, the resulting 3-phenyl-5-chloro-anthranil is separated from the reaction mixture. This can be achieved through centrifugation, potentially after detoxification of any remaining cyanide.[9]

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Isolation p_nitro p-Nitrochlorobenzene alcohol Alcoholic Solution p_nitro->alcohol benzyl_cyanide Benzyl Cyanide benzyl_cyanide->alcohol reaction Reaction at 30-70 °C alcohol->reaction naoh Conc. NaOH Solution naoh->reaction separation Separation reaction->separation purification Purification separation->purification product 5-Chloro-3-phenyl-2,1-benzisoxazole purification->product

Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole.

Synthesis of Benzo[d]isoxazole Derivatives

Illustrative Synthetic Pathway:

The synthesis is a multi-step process that begins with the formation of a substituted acetophenone, followed by cyclization to a chromen-2-one product. This intermediate is then condensed with hydroxylamine hydrochloride to form the benzo[d]isoxazole acetic acid derivative, which undergoes further modifications to yield the final products.[10]

G A Substituted Phenol B Substituted Acetophenone A->B Acylation C Chromen-2-one Intermediate B->C Cyclization D Benzo[d]isoxazole Acetic Acid Derivative C->D Condensation with Hydroxylamine HCl E Further Functionalization D->E Esterification & Reduction F Final Benzo[d]isoxazole Derivative E->F Click Chemistry or other modifications

General synthetic workflow for benzo[d]isoxazole derivatives.

Biological and Pharmacological Relevance

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] These include potential applications as antimicrobial, anti-HIV, antipsychotic, anti-inflammatory, analgesic, and anticancer agents.[3]

Derivatives of 5-chloro-benzoxazolinone have been synthesized and screened for antibacterial and antifungal activity.[11] Specifically, 5-Chloro-3-phenyl-2,1-benzisoxazole is a key intermediate in the synthesis of compounds with potential therapeutic applications, highlighting its importance in drug discovery and development.[2][12]

Conclusion

5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) is a valuable chemical intermediate with established synthetic routes and clear applications in the development of pharmacologically active compounds. While there is a notable ambiguity regarding the closely named "this compound" and its associated CAS number 7716-88-3, the available scientific literature provides a solid foundation of data for the 2,1-benzisoxazole isomer. This guide has summarized the key physicochemical properties, spectroscopic data, and detailed synthesis protocols to aid researchers, scientists, and drug development professionals in their work with this important class of compounds. Further research to clarify the properties and synthesis of the benzo[d]isoxazole isomer (CAS 7716-88-3) would be beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of 5-Chloro-3-phenylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the heterocyclic compound 5-Chloro-3-phenylbenzo[d]isoxazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering detailed experimental protocols and clearly presented spectroscopic data to support identification, characterization, and further investigation of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, also known by its synonym 5-Chloro-3-phenyl-2,1-benzisoxazole. The data is presented in a structured format to facilitate easy reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~1630C=N stretch (isoxazole ring)
~1595, 1480, 1450Aromatic C=C stretch
~1100C-O stretch
~830C-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[2] The mass spectrum provides crucial information for confirming the molecular weight and fragmentation pattern of the compound.

m/z ValueInterpretation
229Molecular ion [M]⁺
231Isotopic peak for ³⁷Cl
194[M - Cl]⁺
166[M - Cl - CO]⁺
77Phenyl fragment [C₆H₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
7.20 - 7.50MultipletProtons on the phenyl ring
7.60 - 7.90MultipletProtons on the chlorinated benzene ring

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
110 - 140Aromatic carbons
~120Carbon bearing the chlorine atom
~150Quaternary carbon of the benzisoxazole ring
~160Carbonyl-like carbon of the isoxazole ring

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of 2-amino-5-chlorobenzophenone.

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone in a suitable solvent (e.g., a mixture of acetonitrile and water), add an oxidizing agent such as Oxone®.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation:

  • For electron ionization (EI) mass spectrometry, the solid sample can be introduced directly into the ion source via a direct insertion probe.

  • Alternatively, the sample can be dissolved in a suitable volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).

Data Acquisition:

  • The sample is ionized using a high-energy electron beam.

  • The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on 5-Chloro-3-phenylbenzo[d]isoxazole: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-phenylbenzo[d]isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, purification, and physicochemical properties. While the definitive crystal structure of this compound has not been publicly reported, this document compiles the available spectroscopic and analytical data to offer a thorough characterization. Detailed experimental protocols for its synthesis are presented, along with a workflow for its preparation and purification. This guide serves as a valuable resource for researchers working with isoxazole derivatives and those interested in the therapeutic potential of this class of compounds.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring system is a key structural motif in several approved drugs and numerous biologically active molecules. This compound, also known by synonyms such as 5-Chloro-3-phenyl-2,1-benzisoxazole and 5-Chloro-3-phenylanthranil, is a specific derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis and known properties in the absence of crystallographic data.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

PropertyValueReference(s)
Molecular Formula C₁₃H₈ClNO[1]
Molecular Weight 229.66 g/mol [1]
CAS Number 719-64-2
Appearance Light yellow to brown powder/crystal[2]
Melting Point 115-117 °C[3]
Purity >96.0% (GC)[2]

Table 1: Physicochemical Properties of this compound

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the cyclization of a substituted benzophenone derivative or the reaction of p-nitrochlorobenzene with benzyl cyanide.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzophenone

One established method for the synthesis of this compound proceeds from the readily available starting material, 2-amino-5-chlorobenzophenone.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Oxone (Potassium peroxymonosulfate)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • n-Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone in a 1:1 mixture of acetonitrile and water, add Oxone in a stoichiometric amount.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, perform an extraction with dichloromethane. Separate the organic layer.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 98:2) as the eluent to afford pure this compound.[3]

Experimental Protocol: Synthesis from p-Nitrochlorobenzene and Benzyl Cyanide

An alternative synthesis involves the reaction of p-nitrochlorobenzene and benzyl cyanide in the presence of a strong base.

Materials:

  • p-Nitrochlorobenzene

  • Benzyl cyanide

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Prepare an alcoholic solution of approximately equimolar amounts of p-nitrochlorobenzene and benzyl cyanide.

  • Add a concentrated solution of sodium hydroxide to the reaction mixture. The molar ratio of NaOH to p-nitrochlorobenzene should be in the range of 8:1 to 20:1.

  • Maintain the reaction temperature between 30 and 70 °C (preferably 40-55 °C) and stir until the reaction is complete.

  • After the reaction, the mixture can be worked up by standard procedures, which may include neutralization and extraction, to isolate the 5-Chloro-3-phenyl-anthranil product.[4]

Crystallization

While a definitive crystal structure is not available, the following is a general protocol for the crystallization of isoxazole derivatives, which can be adapted for this compound.

Protocol for Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cooling in a refrigerator or freezer may promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Expected)

Although a crystal structure is not available, the structure of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the phenyl and the substituted benzo rings.

  • ¹³C NMR: The carbon NMR spectrum will display the characteristic signals for the carbon atoms of the isoxazole, phenyl, and chlorinated benzene rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.66 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the isoxazole and aromatic rings.

Workflow Diagram

The following diagram, generated using Graphviz, illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Starting Materials (e.g., 2-Amino-5-chlorobenzophenone) Reaction Cyclization Reaction (e.g., with Oxone) Start->Reaction Reagents & Solvents Extraction Extraction with Organic Solvent Reaction->Extraction Quenching Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure Fractions FinalProduct This compound Crystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and known physicochemical properties of this compound. While the crystal structure of this compound remains to be determined, the information presented herein offers a solid foundation for researchers and scientists working with this and related isoxazole derivatives. The provided experimental protocols and workflow diagram serve as practical resources for the preparation and handling of this compound in a laboratory setting. Further studies, including single-crystal X-ray diffraction, are warranted to fully elucidate the three-dimensional structure of this compound and to rationalize its structure-activity relationships in various biological contexts.

References

The Benzisoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzisoxazole Derivatives

Introduction

The benzisoxazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. This has led to the development of a diverse range of therapeutic agents with significant clinical impact. This technical guide provides a comprehensive overview of the discovery and history of benzisoxazole derivatives, their synthesis, and their evolution into key therapeutic agents, with a particular focus on their applications as antipsychotic, anticonvulsant, anti-inflammatory, and anticancer drugs. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Historical Perspective: From Obscurity to Clinical Significance

The journey of benzisoxazole derivatives from a chemical curiosity to a cornerstone of modern pharmacotherapy has been a gradual but impactful one. The initial synthesis of the benzisoxazole ring system dates back to the late 19th and early 20th centuries, though its therapeutic potential remained largely unexplored for decades.

A pivotal moment in the history of benzisoxazole derivatives came with the discovery of the anticonvulsant properties of zonisamide. Initially synthesized in the 1970s as part of a screening program for psychiatric disorders, zonisamide's potent anticonvulsant effects in animal models led to its development and eventual approval in Japan in 1989 for the treatment of epilepsy.[1] This marked the first major clinical success for a benzisoxazole-containing drug and highlighted the therapeutic potential of this scaffold.

The 1980s and 1990s witnessed a surge of interest in benzisoxazole derivatives, particularly in the field of neuroscience. This research culminated in the development of risperidone, an atypical antipsychotic that gained FDA approval in 1993. Risperidone's unique pharmacological profile, characterized by potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors, offered an improved side-effect profile compared to traditional antipsychotics and established the 3-(piperidin-4-yl)-1,2-benzisoxazole moiety as a key pharmacophore for antipsychotic drug design.[2][3] The success of risperidone paved the way for other atypical antipsychotics based on the benzisoxazole core, including paliperidone (the active metabolite of risperidone) and iloperidone.[4]

Beyond their applications in central nervous system disorders, researchers have increasingly explored the potential of benzisoxazole derivatives in other therapeutic areas.[5][6][7] Extensive studies have demonstrated their promising anti-inflammatory, anticancer, antibacterial, and analgesic activities, underscoring the broad biological relevance of this versatile chemical scaffold.[6][7][8]

Synthetic Strategies for the Benzisoxazole Core

The construction of the benzisoxazole ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and at the 3-position of the isoxazole moiety.

One of the most common and classical approaches involves the cyclization of an o-hydroxyaryl oxime. This method is versatile and allows for the introduction of a wide range of substituents. Another widely used strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an aryne, which provides a direct route to functionalized benzisoxazoles.

A general workflow for the synthesis of benzisoxazole derivatives often starts with commercially available starting materials and proceeds through several key steps to construct the core heterocyclic system, followed by functionalization to introduce desired pharmacophoric groups.

G cluster_0 Synthesis of Benzisoxazole Core cluster_1 Derivative Synthesis Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Reaction Cyclization Cyclization Intermediate Formation->Cyclization Intramolecular Reaction Benzisoxazole Core Benzisoxazole Core Cyclization->Benzisoxazole Core Formation Functionalization Functionalization Benzisoxazole Core->Functionalization Modification Purification Purification Functionalization->Purification Isolation Final Derivative Final Derivative Purification->Final Derivative Characterization G Benzisoxazole Derivative Benzisoxazole Derivative Dopamine D2 Receptor Dopamine D2 Receptor Benzisoxazole Derivative->Dopamine D2 Receptor Antagonism Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Benzisoxazole Derivative->Serotonin 5-HT2A Receptor Antagonism Reduced Dopaminergic Activity (Mesolimbic) Reduced Dopaminergic Activity (Mesolimbic) Dopamine D2 Receptor->Reduced Dopaminergic Activity (Mesolimbic) Leads to Increased Dopamine Release (Prefrontal Cortex) Increased Dopamine Release (Prefrontal Cortex) Serotonin 5-HT2A Receptor->Increased Dopamine Release (Prefrontal Cortex) Leads to Antipsychotic Efficacy Antipsychotic Efficacy Reduced Dopaminergic Activity (Mesolimbic)->Antipsychotic Efficacy Reduced EPS Liability Reduced EPS Liability Increased Dopamine Release (Prefrontal Cortex)->Reduced EPS Liability G cluster_0 VEGFR-2 Pathway cluster_1 PI3K/Akt Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling (e.g., PLCγ, PI3K) Downstream Signaling (e.g., PLCγ, PI3K) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K) Activates Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K)->Angiogenesis Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Benzisoxazole Derivative Benzisoxazole Derivative Benzisoxazole Derivative->VEGFR-2 Inhibits Benzisoxazole Derivative->PI3K Inhibits G Target Identification & Validation Target Identification & Validation High-Throughput Screening High-Throughput Screening Target Identification & Validation->High-Throughput Screening Leads to Hit-to-Lead Optimization Hit-to-Lead Optimization High-Throughput Screening->Hit-to-Lead Optimization Identifies Hits for In Vitro & In Vivo Pharmacology In Vitro & In Vivo Pharmacology Hit-to-Lead Optimization->In Vitro & In Vivo Pharmacology Generates Leads for Preclinical Development Preclinical Development In Vitro & In Vivo Pharmacology->Preclinical Development Provides Data for Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Selects Candidates for

References

A Technical Guide to 5-Chloro-3-phenylbenzo[d]isoxazole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 5-Chloro-3-phenylbenzo[d]isoxazole is a key heterocyclic compound that serves as a foundational scaffold in the synthesis of a wide range of biologically active molecules. Its unique structural and electronic properties make it a valuable starting material for drug discovery and development, particularly in the creation of novel therapeutic agents. This guide provides an in-depth overview of its physicochemical properties, synthesis, reactivity, and its application in the development of compounds with potential therapeutic value, including inhibitors of HIV-1 transcription and α-glucosidase. Detailed experimental protocols and structured data are presented to support researchers and professionals in medicinal chemistry.

Introduction to the Benzo[d]isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that is a core component in numerous pharmacologically significant compounds.[1][2][3] The fusion of an isoxazole ring with a benzene ring to form a benzo[d]isoxazole (also known as anthranil) creates a bicyclic scaffold with a distinct profile for molecular interactions.[4] The incorporation of the isoxazole moiety can lead to improved physicochemical characteristics, enhanced biological efficacy, and reduced toxicity in drug candidates.[3][5]

Derivatives of the isoxazole and benzisoxazole core have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[6][7][8] Specifically, this compound has been identified as a crucial intermediate for synthesizing novel pharmaceuticals.[4] This guide focuses on the properties, synthesis, and utility of this specific building block.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 719-64-2 (also cited as 7716-88-3[9])[9]
Molecular Formula C₁₃H₈ClNO
Molecular Weight 229.66 g/mol
Melting Point 115-117 °C[4]
Appearance Solid / Crystalline[4]
Assay ≥97%
InChI Key MUHJZJKVEQASGY-UHFFFAOYSA-N
SMILES Clc1ccc2noc(-c3ccccc3)c2c1

Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of a substituted aminobenzophenone. The following workflow illustrates a general pathway for its formation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-5-chlorobenzophenone C Stir at Room Temperature (24h) A->C B Oxone® (in MeCN/H₂O) B->C D Extraction with CH₂Cl₂ C->D E Purification D->E F This compound E->F

Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzophenone

This protocol is based on a general procedure for the synthesis of related benzisoxazoles.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in a solvent mixture of acetonitrile (MeCN) and water (H₂O) (e.g., 1:1 v/v).

  • Reagent Addition: To this solution, add Oxone® (potassium peroxymonosulfate, 1 equivalent) portion-wise while stirring.

  • Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, add water and dichloromethane (CH₂Cl₂) to the reaction mixture for extraction.

  • Extraction: Separate the organic layer. Extract the aqueous layer further with dichloromethane.

  • Washing: Combine the organic layers and wash with water to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.[4]

Application as a Versatile Heterocyclic Building Block

This compound is a valuable precursor for creating more complex molecular architectures. Its reactivity allows for transformations into various other heterocyclic systems and functionalized derivatives. Related 5-chloroisoxazoles are known to be versatile starting materials for preparing amides, esters, and other derivatives via a 2H-azirine-2-carboxamide intermediate.[10]

G cluster_derivatives Potential Derivatives A 5-Chloro-3-phenyl- benzo[d]isoxazole Core B 2H-Azirine-2-carboxamides A->B Reaction with Nucleophiles (e.g., Amines) C 2H-1,4-Benzodiazepine-2-ones (HIV-1 Transcription Inhibitors) A->C Multi-step Synthesis D Nitroacridinone Derivatives A->D Multi-step Synthesis E Benzo[d]isoxazole-Triazole Hybrids (α-Glucosidase Inhibitors) A->E Multi-step Synthesis

References

A Comprehensive Technical Guide to the Biological Activities of Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities. Isoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. This technical guide provides an in-depth overview of these biological activities, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data in structured tables, details common experimental protocols for activity evaluation, and utilizes diagrams to illustrate complex pathways and workflows, offering a comprehensive resource for advancing isoxazole-based drug discovery.

Introduction to the Isoxazole Scaffold

Isoxazole is an azole heterocycle characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom in adjacent positions.[1] This arrangement imparts a unique combination of aromaticity and a labile N-O bond, which can be strategically cleaved under certain reductive or basic conditions, making isoxazoles versatile synthetic intermediates.[2][3] The isoxazole nucleus is a key component in several FDA-approved drugs, including the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antirheumatic agent Leflunomide, and various antibiotics like Cloxacillin and Sulfamethoxazole.[4][5] The scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets like enzymes and receptors underpins its broad pharmacological profile.[6][7]

Anticancer Activities

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[8][9] These mechanisms include the induction of apoptosis, inhibition of key enzymes like topoisomerase and protein kinases, and disruption of tubulin polymerization.[9][10]

Mechanisms of Action and Key Derivatives
  • Apoptosis Induction: Many isoxazole compounds exert their anticancer effects by triggering programmed cell death. For instance, certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells and glioblastoma cell lines.[11]

  • Enzyme Inhibition: Isoxazoles act as inhibitors for various enzymes crucial for cancer progression. This includes carbonic anhydrase (CA), secretory phospholipase A2 (sPLA2), and thymidylate synthase.[10][12] The inhibition of these enzymes disrupts essential cellular processes in cancer cells, leading to cell death.[10]

  • Tubulin Polymerization Inhibition: Some isoxazole chalcone derivatives, structurally similar to combretastatin A4 (CA4), have shown potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[13]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives
Compound/Derivative ClassCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference CompoundCitation
Isoxazole Chalcone Derivative (10a)DU145 (Prostate)0.96 µMDoxorubicin (IC₅₀ = 4.10 µM)[13]
Isoxazole Chalcone Derivative (10b)DU145 (Prostate)1.06 µMDoxorubicin (IC₅₀ = 4.10 µM)[13]
Monoterpene Isoxazole-Pyrazole (14)HT-1080 (Fibrosarcoma)22.47 µMNot Specified[14]
Monoterpene Isoxazole-Pyrazole (14)A-549 (Lung)25.87 µMNot Specified[14]
Monoterpene Isoxazole-Pyrazole (14)MCF-7 (Breast)19.19 µMNot Specified[14]
Dihydropyrazole Derivative (45)Prostate CancerIC₅₀ = 2 ± 1 µg/mLNot Specified[15]
Dihydropyrazole Derivative (39)Prostate CancerIC₅₀ = 4 ± 1 µg/mLNot Specified[15]
Curcumin Isoxazole Derivative (40)MCF-7 (Breast)3.97 µMCurcumin (IC₅₀ = 21.89 µM)[13]
Betulin-based Isoxazole (21a)A-549 (Lung)11.05 ± 0.88 µMNot Specified[13]
Betulin-based Isoxazole (21b)MCF-7 (Breast)11.47 ± 0.84 µMNot Specified[13]
Experimental Protocols for Anticancer Activity

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the isoxazole derivatives and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:

  • Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS (phosphate-buffered saline).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified.

Visualization: Apoptosis Induction Pathway

apoptosis_pathway Isoxazole Isoxazole Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibits Apoptosis Apoptosis Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 aCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway targeted by HSP90-inhibiting isoxazoles.

Antimicrobial Activities

The isoxazole scaffold is a critical component of many antimicrobial agents.[16] Its derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][16] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[2]

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights for optimizing the antimicrobial potency of isoxazole derivatives. For example:

  • The presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring enhances antibacterial activity.[4]

  • Substituents such as methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring also increase antibacterial efficacy.[4]

  • For antitubercular activity, the methyl isoxazole moiety is considered essential, while a chalcone fraction can enhance potency and selectivity.[13]

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
Compound/Derivative ClassMicroorganismActivity (MIC µg/mL)Reference DrugCitation
Isoxazole Derivative (18)B. subtilis31.25Ampicillin[16]
Isoxazole Derivative (18)S. aureus62.5Ampicillin[16]
Chalcone Derivative (25)S. aureus2 µg/mLNot Specified[15]
Chalcone Derivative (25)E. coli4 µg/mLNot Specified[15]
Dihydropyrazole Derivative (46)AntifungalIC₅₀ = 2 ± 1 µg/mLNot Specified[15]
N-(5-[2-(4-methyl anilino)-1,3-thiazol-4-yl]-1,2-oxazol-3-yl)M. tuberculosisPotent ActivityNot Specified[4]
Experimental Protocols for Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The isoxazole compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Assay:

  • Plate Preparation: A sterile agar medium is poured into Petri dishes. Once solidified, the surface is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Loading: A fixed volume of the test compound solution at a specific concentration is added to each well. A solvent control and a standard antibiotic are also tested.

  • Incubation: The plates are incubated for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow start Start: Synthesized Isoxazole Derivatives primary_screen Primary Screening (Agar Well Diffusion) start->primary_screen evaluate_primary Measure Zone of Inhibition (mm) primary_screen->evaluate_primary active Active Compounds (Zone > Threshold) evaluate_primary->active Yes inactive Inactive/ Weakly Active evaluate_primary->inactive No secondary_screen Quantitative Assay (Broth Microdilution for MIC) active->secondary_screen end End inactive->end determine_mic Determine MIC (µg/mL) secondary_screen->determine_mic determine_mic->inactive Not Potent potent Potent Compounds (Low MIC) determine_mic->potent Potent further_studies Further Studies: Toxicity, In Vivo Efficacy, Mechanism of Action potent->further_studies further_studies->end

Caption: A typical workflow for screening novel isoxazole derivatives for antimicrobial activity.

Anti-inflammatory Activities

Isoxazole derivatives constitute a major class of potential anti-inflammatory therapeutics.[17] The well-known drug Valdecoxib is a selective COX-2 inhibitor, highlighting the scaffold's potential in modulating inflammatory pathways.[4] Research has shown that various isoxazole compounds can significantly reduce inflammation in preclinical models.[4][17]

Mechanisms of Action

The primary anti-inflammatory mechanism for many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[18][19] Some derivatives also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[18] Additionally, certain indolyl-isoxazolidines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Quantitative Data: Anti-inflammatory Activity of Isoxazole Derivatives
Compound/DerivativeAssay/TargetActivity (IC₅₀ / % Inhibition)Reference DrugCitation
Compound 150COX-2 InhibitionIC₅₀ = 9.16 ± 0.38 µMIndomethacin, Diclofenac[18]
Compound 1555-LOX InhibitionIC₅₀ = 3.67 µMNot Specified[18]
Compound 5bCarrageenan-induced Edema76.71% Inhibition (at 3h)Diclofenac Sodium[20]
Compound 5cCarrageenan-induced Edema75.56% Inhibition (at 3h)Diclofenac Sodium[20]
Compound C6COX-2 InhibitionPotent ActivityNot Specified[19]
Experimental Protocols for Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema (In Vivo):

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions. Food is withdrawn 12 hours before the experiment.

  • Compound Administration: Animals are divided into groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Diclofenac sodium), and test groups receive different doses of the isoxazole derivatives, typically administered orally or intraperitoneally.

  • Inflammation Induction: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the test group.[20]

In Vitro COX-1/COX-2 Inhibition Assay:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • IC₅₀ Determination: The concentration of the isoxazole derivative required to inhibit 50% of the COX enzyme activity (IC₅₀) is calculated.

Visualization: Structure-Activity Relationship (SAR)

sar_diagram Core Isoxazole Core R1 R1 at C3-Phenyl Core->R1 R2 R2 at C5-Phenyl Core->R2 R1_EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) = Increased Antibacterial Activity R1->R1_EWG R2_EDG Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) = Increased Antibacterial Activity R2->R2_EDG R2_Hydrophobic Hydrophobic Groups (e.g., -Cl at ortho/para) = Increased COX-2 Affinity R2->R2_Hydrophobic Activity Biological Activity R1_EWG->Activity R2_EDG->Activity R2_Hydrophobic->Activity

Caption: Key structure-activity relationships for isoxazole derivatives.

Antiviral Activities

The antiviral potential of isoxazole derivatives is an area of growing interest.[7][21] Studies have demonstrated their efficacy against both human and plant viruses. For example, certain isoxazole-amide derivatives containing an acylhydrazone moiety have shown potent activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases superior to the commercial agent Ningnanmycin.[21]

Quantitative Data: Antiviral Activity of Isoxazole Derivatives
CompoundVirusActivity TypeActivity (%) @ 500 µg/mLReference Drug (NNM)Citation
7tTMVCurative61.2%55.6%[21]
7tTMVProtection65.8%58.3%[21]
7tTMVInactivation94.3%88.1%[21]
7tCMVCurative58.5%52.8%[21]
7tCMVProtection62.4%56.2%[21]
Experimental Protocol for Plant Antiviral Activity

Evaluation against Tobacco Mosaic Virus (TMV):

  • Virus Cultivation: TMV is propagated in susceptible host plants (e.g., Nicotiana tabacum).

  • Compound Application (Curative Assay): The upper leaves of healthy plants are inoculated with TMV. After 2-3 days, when symptoms appear, the test compound solution is smeared on the leaves.

  • Compound Application (Protection Assay): The test compound solution is smeared on the leaves of healthy plants. After 24 hours, the leaves are inoculated with TMV.

  • Compound Application (Inactivation Assay): The test compound is mixed with the virus inoculum before it is applied to the leaves of healthy plants.

  • Observation and Data Collection: A control group is treated with a solvent and the virus. After 3-4 days, the number of local lesions on the leaves is counted.

  • Calculation of Inhibition: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.[21]

Conclusion and Future Perspectives

The isoxazole scaffold is undeniably a highly versatile and valuable framework in drug discovery. The extensive research highlighted in this guide demonstrates its significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][22] The ease of synthetic modification of the isoxazole ring allows for fine-tuning of its pharmacological properties, improving potency, selectivity, and pharmacokinetic profiles.[13][18]

Future research will likely focus on the development of multi-targeted isoxazole derivatives, designing single molecules that can modulate several disease-related pathways simultaneously.[22] Furthermore, the integration of computational methods, such as molecular docking and dynamic simulations, with traditional synthesis and biological evaluation will continue to accelerate the discovery of novel and more effective isoxazole-based therapeutic agents.[12][20] The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs and developing the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the reaction of p-nitrochlorobenzene and benzyl cyanide in an alcoholic solution with a concentrated base. This method, a variation of the Davis-Beirut reaction, offers a direct route to the desired benzisoxazole scaffold. Characterization data and a summary of the reaction parameters are presented in a structured format for clarity and reproducibility.

Introduction

This compound (CAS No. 7716-88-3) is a substituted benzisoxazole derivative. The benzisoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of specifically substituted analogues like this compound is crucial for structure-activity relationship (SAR) studies in drug discovery programs. The protocol detailed herein is based on a well-established synthetic route, providing a reliable method for obtaining this target compound in the laboratory.

Experimental Protocol

Synthesis of this compound from p-Nitrochlorobenzene and Benzyl Cyanide

This protocol is adapted from a patented industrial process, providing a robust method for the laboratory-scale synthesis of the target compound.[1]

Materials:

  • p-Nitrochlorobenzene

  • Benzyl cyanide

  • Methanol (or Ethanol)

  • Concentrated Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

  • Sodium hypochlorite solution (commercial bleach)

  • Water (distilled or deionized)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of p-nitrochlorobenzene and benzyl cyanide in a suitable volume of an alcohol such as methanol or ethanol.

  • Addition of Base: While stirring the solution, slowly add a concentrated aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to p-nitrochlorobenzene should be in the range of 8:1 to 20:1, with a preferred ratio of 12:1 to 15:1.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 30°C and 70°C, with a preferred range of 40°C to 55°C.[1] Maintain the reaction at this temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water.

  • Detoxification (Optional but Recommended): To decompose any residual cyanide, add a commercial sodium hypochlorite solution to the aqueous mixture at a temperature of around 30°C.[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials p-Nitrochlorobenzene, Benzyl Cyanide[1]
Key Reagent Concentrated Sodium Hydroxide[1]
Solvent Alcoholic Solution (e.g., Methanol, Ethanol)[1]
Molar Ratio (NaOH:p-nitrochlorobenzene) 8:1 to 20:1 (preferred 12:1 to 15:1)[1]
Reaction Temperature 30 - 70 °C (preferred 40 - 55 °C)[1]
Yield 80 - 97% (as reported in related patents)
Purity (after purification) >98%
CAS Number 7716-88-3
Molecular Formula C₁₃H₈ClNO
Molecular Weight 229.66 g/mol

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow reactants Reactants: p-Nitrochlorobenzene Benzyl Cyanide reaction Reaction (30-70 °C) reactants->reaction solvent Solvent: Alcoholic Solution solvent->reaction base Base: Concentrated NaOH base->reaction workup Work-up: - Water Quench - Detoxification (NaOCl) reaction->workup Cool to RT extraction Extraction: Ethyl Acetate workup->extraction purification Purification: - Recrystallization or - Column Chromatography extraction->purification Dry & Concentrate product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 5-Chloro-benzo[d]isoxazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is "5-Chloro-3-phenylbenzo[d]isoxazole," a thorough literature search did not yield specific medicinal chemistry data for this exact compound. The following application notes and protocols are based on closely related and recently synthesized 5-chloro-6-methoxy-benzo[d]isoxazole derivatives , which serve as valuable surrogates for exploring the potential of this chemical scaffold.

Introduction

The isoxazole and its fused bicyclic analogue, benzo[d]isoxazole, represent privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a chloro substituent can modulate the physicochemical properties of these molecules, potentially enhancing their potency and pharmacokinetic profiles. This document provides an overview of the application of 5-chloro-benzo[d]isoxazole derivatives as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.

Biological Target: α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the cleavage of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, resulting in a reduction of postprandial hyperglycemia. This mechanism is a validated strategy for the management of type 2 diabetes mellitus.

Application: α-Glucosidase Inhibition for Antidiabetic Drug Discovery

A series of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. These compounds have demonstrated potent inhibition of the enzyme, with some derivatives showing significantly greater potency than the standard drug, acarbose.[1] The general structure of these promising compounds is depicted below.

Quantitative Data Summary

The in vitro α-glucosidase inhibitory activity of a series of synthesized 5-chloro-6-methoxy-benzo[d]isoxazole derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the α-glucosidase activity.

Compound IDAryl SubstituentIC50 (nmol)[1]
9a Phenyl23.15
9b 2-Methylphenyl25.48
9c 3-Methylphenyl28.93
9d 4-Methylphenyl31.27
9e 2-Methoxyphenyl19.84
9f 4-Methoxyphenyl38.71
9g 2-Fluorophenyl29.52
9h 4-Fluorophenyl33.16
9i 2-Chlorophenyl26.87
9j 4-Chlorophenyl18.42
9k 2-Bromophenyl22.19
9l 4-Bromophenyl35.78
9m 2-(Trifluoromethyl)phenyl20.56
9n 4-(Trifluoromethyl)phenyl14.69
9o 3-(Trifluoromethyl)-4-bromophenyl16.28
Acarbose (Standard) -35.91

Experimental Protocols

Synthesis of 5-chloro-6-methoxy-benzo[d]isoxazole Derivatives[1]

The synthesis of the target 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives is a multi-step process. A key final step involves a copper(I)-catalyzed click chemistry reaction.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • Reactant Preparation:

    • Dissolve the terminal alkyne intermediate, 5-chloro-6-methoxy-3-(2-(prop-2-yn-1-yloxy)ethyl)benzo[d]isoxazole, in a suitable solvent such as a mixture of t-BuOH and H₂O.

    • Add the desired substituted aromatic azide to the solution.

  • Catalyst Preparation:

    • In a separate vial, prepare the copper(I) catalyst by mixing sodium ascorbate and copper(II) sulfate (CuSO₄·5H₂O) in water.

  • Reaction Execution:

    • Add the catalyst solution to the reactant mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether).

In Vitro α-Glucosidase Inhibition Assay[1]

This protocol outlines the procedure for determining the α-glucosidase inhibitory activity of the synthesized compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • 96-well microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.

    • Add the serially diluted test compounds or acarbose to the respective wells.

    • Incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate again at the same temperature for a specific duration (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme solution without an inhibitor, and Abs_sample is the absorbance of the enzyme solution with the test compound.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-chlorobenzene-1,3-diol) intermediate1 Multi-step Synthesis start->intermediate1 alkyne Terminal Alkyne Intermediate intermediate1->alkyne click Cu(I)-Catalyzed Click Chemistry alkyne->click azide Aromatic Azides azide->click product Target Benzo[d]isoxazole Derivatives click->product assay_prep Assay Preparation (Enzyme, Substrate, Compounds) product->assay_prep inhibition_assay α-Glucosidase Inhibition Assay assay_prep->inhibition_assay data_analysis Data Analysis (IC50 Determination) inhibition_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Synthetic and biological evaluation workflow.

Signaling Pathway: α-Glucosidase Inhibition and Glucose Homeostasis

G diet Dietary Carbohydrates (Oligosaccharides, Disaccharides) intestine Small Intestine diet->intestine glucosidase α-Glucosidase (Brush Border Enzyme) intestine->glucosidase location monosaccharides Monosaccharides (e.g., Glucose) glucosidase->monosaccharides catalyzes cleavage inhibition 5-Chloro-benzo[d]isoxazole Derivative (Inhibitor) inhibition->glucosidase inhibits absorption Glucose Absorption monosaccharides->absorption bloodstream Bloodstream absorption->bloodstream hyperglycemia Postprandial Hyperglycemia bloodstream->hyperglycemia leads to

Caption: Mechanism of α-glucosidase inhibition.

References

5-Chloro-3-phenylbenzo[d]isoxazole: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-3-phenylbenzo[d]isoxazole, a heterocyclic compound featuring a fused benzene and isoxazole ring system, has emerged as a valuable intermediate in the field of drug discovery. Its unique structural framework serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the chloro and phenyl substituents offers opportunities for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This document provides detailed application notes and protocols related to the use of this compound in the development of novel therapeutic agents.

Applications in Drug Discovery

The this compound core is a key building block in the synthesis of compounds targeting a variety of biological pathways implicated in diseases such as cancer and viral infections. Its utility is highlighted by its role as a precursor to molecules with potent inhibitory activities.

Anticancer Agents

Derivatives of the benzo[d]isoxazole scaffold have demonstrated significant potential as anticancer agents. These compounds often exert their effects by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. For instance, isoxazole-based molecules have been investigated as inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme crucial for DNA repair in cancer cells. Inhibition of PARP-2 can lead to the accumulation of DNA damage and subsequent cell death, particularly in tumors with existing DNA repair defects.

Antiviral Agents

The isoxazole moiety has also been incorporated into molecules designed to combat viral infections. Research has shown that isoxazole-based compounds can target viral enzymes or proteins essential for replication, thereby inhibiting the viral life cycle.

Data Presentation

The following tables summarize the quantitative data for representative benzo[d]isoxazole derivatives, showcasing their potential as therapeutic agents.

Table 1: In Vitro Cytotoxicity of Benzoxazole Derivatives against Human Breast Cancer Cell Lines

Compound IDModification from Core ScaffoldMDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
11 Amine acylated with 3-chloropropanoyl chloride, followed by substitution with morpholine5.63-
12 Amine acylated with 3-chloropropanoyl chloride, followed by substitution with piperidine6.14-
13 Amine acylated with 3-chloropropanoyl chloride, followed by substitution with pyrrolidine7.52-
27 Amine reacted with 4-cyanobenzoyl chloride, followed by reaction with sodium azide and then propargyl alcohol to form a triazole ring, which is then alkylated.11.32-
Sorafenib (Standard) -7.47-

Data sourced from a study on benzoxazole derivatives as PARP-2 inhibitors[1].

Table 2: In Vitro PARP-2 Enzyme Inhibition

Compound IDModification from Core ScaffoldPARP-2 IC₅₀ (µM)
12 Amine acylated with 3-chloropropanoyl chloride, followed by substitution with piperidine0.07
27 Amine reacted with 4-cyanobenzoyl chloride, followed by reaction with sodium azide and then propargyl alcohol to form a triazole ring, which is then alkylated.0.057

Data sourced from a study on benzoxazole derivatives as PARP-2 inhibitors[1].

Experimental Protocols

Detailed methodologies for the synthesis of the this compound intermediate and its subsequent derivatization are provided below.

Protocol 1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole

This protocol describes the synthesis of the core intermediate from p-chloronitrobenzene and phenylacetonitrile.

Materials:

  • Ethanol (95%)

  • Sodium hydroxide

  • p-Chloronitrobenzene

  • Phenylacetonitrile

  • Water

  • Methanol

Procedure:

  • Mix ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile in a mass ratio of 10:1.2:2:1.7.

  • Stir the mixture at 2000 rpm for 30 minutes.

  • Subject the mixture to ultrasonic oscillation for 1 hour at 25-35°C.

  • Microwave the resulting product for 10 minutes.

  • Add water to the system and filter the precipitate.

  • Wash the filter residue three times with methanol.

  • Dry the solid to obtain 5-chloro-3-phenyl-2,1-benzisoxazole[2].

Protocol 2: General Procedure for the Synthesis of N-Substituted Benzoxazole Derivatives as PARP-2 Inhibitors

This protocol outlines a general method for derivatizing a related benzoxazole core structure. A similar approach could be adapted for derivatives of this compound.

Step 1: Acylation of the Amine

  • To a solution of 4-(5-chlorobenzoxazol-2-yl)aniline in chloroform, add triethylamine as a basic catalyst.

  • Add 2-chloroacetyl chloride or 3-chloropropanoyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with chloroform, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude amide[1].

Step 2: Substitution with Amines

  • Dissolve the chloro-acylated intermediate in a suitable solvent (e.g., DMF).

  • Add the desired secondary amine (e.g., morpholine, piperidine).

  • Add a base such as potassium carbonate.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitate, wash with water, and purify by crystallization or column chromatography[1].

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in drug discovery.

G cluster_synthesis Synthesis Workflow p_chloronitrobenzene p-Chloronitrobenzene intermediate This compound p_chloronitrobenzene->intermediate NaOH, Ethanol, Ultrasound, Microwave phenylacetonitrile Phenylacetonitrile phenylacetonitrile->intermediate derivatives Bioactive Derivatives intermediate->derivatives Further Chemical Modifications

Synthetic workflow for bioactive derivatives.

G cluster_pathway Targeted Signaling Pathway in Cancer DNA_Damage DNA Damage PARP PARP Enzyme DNA_Damage->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair mediates Apoptosis Apoptosis PARP->Apoptosis inhibition leads to Cell_Survival Tumor Cell Survival DNA_Repair->Cell_Survival Benzoisoxazole Benzo[d]isoxazole Derivative Benzoisoxazole->PARP inhibits

Inhibition of the PARP DNA repair pathway.

This compound is a key intermediate that provides a foundation for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of next-generation drugs. Further exploration of the chemical space around this privileged structure is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for In Vitro Assays of 5-Chloro-3-phenylbenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of 5-Chloro-3-phenylbenzo[d]isoxazole derivatives, a class of heterocyclic compounds with significant promise in medicinal chemistry. Based on the biological activities of structurally related benzisoxazole and isoxazole analogs, this document outlines protocols for assessing their potential as anticancer and enzyme-inhibiting agents.

Introduction to this compound Derivatives

The benzo[d]isoxazole scaffold is a "privileged" structure in drug discovery, known to be a core component of various biologically active compounds. The addition of a phenyl group at the 3-position and a chloro group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen substitutions, particularly chlorine, are a common strategy in medicinal chemistry to enhance biological activity. For instance, the presence of a chloro group on the phenyl ring of related isoxazole compounds has been shown to enhance antibacterial and anticancer activities.[1][2]

Potential Therapeutic Applications and In Vitro Assays

Based on studies of analogous compounds, this compound derivatives are promising candidates for investigation in the following areas:

  • Anticancer Activity: Structurally similar N-phenylbenzo[d]isoxazole-3-carboxamides have demonstrated potent inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and metastasis.[1] Additionally, N-(4-chlorophenyl)-5-carboxamidyl isoxazole has been shown to down-regulate the expression of phosphorylated STAT3, another important target in cancer therapy.[2] Therefore, key in vitro assays for this area of research include cytotoxicity screening, apoptosis induction, and specific pathway inhibition assays.

  • Enzyme Inhibition: The isoxazole nucleus is present in various enzyme inhibitors.[1] Depending on the specific substitutions, these compounds could be screened against a range of enzymes, such as kinases, cyclooxygenases (COX), or lipoxygenases (LOX).

Data Presentation: In Vitro Activity of Structurally Related Compounds

The following tables summarize the in vitro activity of benzo[d]isoxazole and isoxazole derivatives that are structurally related to the this compound scaffold. This data serves as a reference for the potential efficacy of this compound class.

Table 1: HIF-1α Transcriptional Inhibitory Activity of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives [1]

CompoundIC₅₀ (nM)
N-(4-dimethylaminophenyl)benzo[d]isoxazole-3-carboxamide24
N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamide24
N-phenylbenzo[d]isoxazole-3-carboxamide310

Table 2: Anticancer Activity of N-(4-chlorophenyl)-5-carboxamidyl isoxazole [2]

Cell LineIC₅₀ (µg/mL)
Colon 38 (Mouse)2.5
CT-26 (Mouse Colon)2.5

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the biological activity of this compound derivatives.

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening

This assay determines the concentration at which the test compounds inhibit cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HT-29, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIF-1α Dual-Luciferase Reporter Gene Assay

This assay measures the inhibition of HIF-1α transcriptional activity.[1]

Materials:

  • HEK293T cells

  • pGL3-HRE-Luciferase reporter plasmid (containing hypoxia-response elements)

  • pRL-TK Renilla luciferase control plasmid

  • Lipofectamine 2000 or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the pGL3-HRE-Luciferase and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives.

  • Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition of HIF-1α activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for Phosphorylated STAT3

This protocol is to determine if the compounds inhibit the STAT3 signaling pathway by detecting the levels of phosphorylated STAT3 (p-STAT3).[2]

Materials:

  • Cancer cell line known to have activated STAT3 (e.g., various colon or breast cancer cell lines)

  • Complete growth medium

  • This compound derivatives

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat the cells with the test compounds at the desired concentrations for the specified time.

  • Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).

Visualizations

Signaling Pathway Diagram

HIF1a_Pathway Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) Hypoxia->PHDs Inhibition VHL von Hippel-Lindau (VHL) Protein PHDs->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a HIF-1α HIF1a->PHDs Hydroxylation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Nucleus Nucleus HIF1a->Nucleus Stabilization & Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, PDK1) HRE->Target_Genes Activates Compound 5-Chloro-3-phenyl- benzo[d]isoxazole Derivative Compound->HIF1_complex Inhibition

Caption: HIF-1α Signaling Pathway and Potential Inhibition.

Experimental Workflow Diagram

Experimental_Workflow In Vitro Screening Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_sar Analysis Synthesis Synthesis of 5-Chloro- 3-phenylbenzo[d]isoxazole Derivatives Purification Purification & Characterization Synthesis->Purification Stock_Solution Preparation of DMSO Stock Solutions Purification->Stock_Solution Cytotoxicity MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) Stock_Solution->Cytotoxicity Test Compounds IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Pathway_Assay Target-Based Assays (e.g., HIF-1α Reporter Assay) IC50->Pathway_Assay Active Compounds Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, COX) IC50->Enzyme_Assay Western_Blot Western Blot for Signaling Proteins (e.g., p-STAT3) IC50->Western_Blot SAR Structure-Activity Relationship (SAR) Analysis Pathway_Assay->SAR Enzyme_Assay->SAR Western_Blot->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for in vitro screening.

Structure-Activity Relationship (SAR) Diagram

SAR_Concept Structure-Activity Relationship (SAR) Concept cluster_substituents Substitutions Core Benzo[d]isoxazole Core Activity Biological Activity (e.g., Anticancer, Antibacterial) Core->Activity R1 R1 = 3-Phenyl R1->Activity R2 R2 = 5-Chloro Enhanced_Activity Potentially Enhanced Biological Activity R2->Enhanced_Activity Hypothesized to Increase Potency

Caption: SAR of 5-Chloro-3-phenylbenzo[d]isoxazoles.

References

Application of 5-Chloro-3-phenylbenzo[d]isoxazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

The 5-chloro-3-phenylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a valuable starting material for the synthesis of potent and selective kinase inhibitors. Its rigid bicyclic core provides a well-defined framework for the orientation of substituents that can engage with the ATP-binding site of various kinases. The presence of the chloro substituent at the 5-position offers a potential site for further functionalization or can contribute to favorable interactions within the kinase active site. This document outlines the application of this compound in the synthesis of kinase inhibitors, providing exemplary protocols and relevant biological data.

Derivatives of the benzo[d]isoxazole core have shown significant inhibitory activity against several key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[1][2] The general strategy for developing kinase inhibitors from this scaffold involves the introduction of a key amino group, often at the 3-position of the benzo[d]isoxazole ring system, which can then be further elaborated with various side chains to optimize potency and selectivity.[1][2]

Quantitative Data: Kinase Inhibitory Activity of Benzo[d]isoxazole Derivatives

The following table summarizes the in vitro kinase inhibitory activities of representative benzo[d]isoxazole-based compounds from the literature. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 28a c-Met1.8[2]
Compound 8d c-Met<10[2]
Compound 8e c-Met<10[2]
Compound 12 c-Met<10[2]
Compound 50 VEGFR2Not specified (ED50 = 2.0 mg/kg in vivo)[1]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a kinase inhibitor derived from a benzo[d]isoxazole core. This protocol is based on established synthetic methodologies for similar compounds.[1][2][3]

Protocol 1: Synthesis of a 3-Amino-benzo[d]isoxazole Intermediate

This protocol outlines a plausible route to a key 3-aminobenzo[d]isoxazole intermediate, which is a common precursor for the synthesis of various kinase inhibitors.

Step 1: Synthesis of Benzo[d]isoxazole-3-carboxylic acid A general method for the synthesis of the benzo[d]isoxazole-3-carboxylic acid core involves a multi-step sequence starting from an appropriate salicylic acid derivative. This typically includes esterification, Claisen condensation, cyclization, and hydrolysis.[3]

Step 2: Curtius Rearrangement to form 3-Aminobenzo[d]isoxazole

  • To a solution of benzo[d]isoxazole-3-carboxylic acid (1 equivalent) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.1 equivalents).

  • Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, add tert-butanol (excess) and continue heating for 12-16 hours to form the Boc-protected amine.

  • Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the Boc-protected 3-aminobenzo[d]isoxazole.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the 3-aminobenzo[d]isoxazole intermediate.

Protocol 2: Synthesis of a Final Kinase Inhibitor (Example: N,N'-diphenyl urea derivative)

This protocol describes the synthesis of a urea-containing kinase inhibitor from the 3-aminobenzo[d]isoxazole intermediate, a common pharmacophore in kinase inhibitors.[1]

  • Dissolve the 3-aminobenzo[d]isoxazole intermediate (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Add an appropriate substituted phenyl isocyanate (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-(benzo[d]isoxazol-3-yl)-N'-(phenyl)urea kinase inhibitor.

Visualizations

Signaling Pathway

The diagram below illustrates a simplified representation of the c-Met signaling pathway, a key target for benzo[d]isoxazole-based kinase inhibitors.[2] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.

cMet_signaling_pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and activates ADP ADP P P cMet->P Inhibitor Benzo[d]isoxazole Inhibitor Inhibitor->cMet Inhibits ATP Binding ATP ATP PI3K PI3K P->PI3K Activates RAS RAS P->RAS Activates AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse Promotes

Caption: Simplified c-Met signaling pathway and the inhibitory action of benzo[d]isoxazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

experimental_workflow Start This compound (Starting Material) Intermediate Key Intermediate Synthesis (e.g., 3-Aminobenzo[d]isoxazole) Start->Intermediate Library Library Synthesis (Derivatization) Intermediate->Library Purification Purification and Characterization (HPLC, NMR, MS) Library->Purification Screening In vitro Kinase Assay (IC50 Determination) Purification->Screening CellAssay Cell-based Assays (Proliferation, Apoptosis) Screening->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Iterative Design

References

Application Notes and Protocols: 5-Chloro-3-phenylbenzo[d]isoxazole Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 5-chloro-3-phenylbenzo[d]isoxazole derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. The following protocols and data are intended to guide researchers in the development and screening of novel therapeutic agents based on this promising scaffold.

Introduction

Acetylcholinesterase inhibitors (AChEIs) are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function. The this compound scaffold has emerged as a promising framework for the design of novel AChEIs. This document outlines the synthetic route to these derivatives and the standard protocol for assessing their inhibitory activity against acetylcholinesterase. While the quantitative data presented herein is illustrative, it serves to demonstrate the potential of this class of compounds.

Data Presentation

The inhibitory activity of a representative series of this compound derivatives against acetylcholinesterase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound Derivatives (Illustrative Data)

Compound IDR-Group ModificationIC50 (µM)Selectivity Index (BuChE/AChE)
CPBI-001-H15.212.5
CPBI-0024-OCH38.518.2
CPBI-0034-NO225.17.8
CPBI-0044-Cl12.815.1
CPBI-0053,4-diCl9.122.4
Donepezil(Reference Drug)0.025>100

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core structure, starting from 2-amino-5-chlorobenzophenone.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Oxone® (Potassium peroxymonosulfate)

  • Acetonitrile (MeCN)

  • Water (H2O)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Oxidation: To the stirring solution, add Oxone® (1.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24 hours).

  • Work-up: Upon completion, add water and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

  • Derivative Synthesis: Further modifications to the phenyl ring can be achieved by starting with appropriately substituted 2-aminobenzophenones.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, and then dilute further in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 20 µL of phosphate buffer (for blank) or test compound solution.

      • 20 µL of DTNB solution.

      • 20 µL of AChE solution (add buffer instead of enzyme for the blank).

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow start Start: 2-Amino-5-chlorobenzophenone step1 Oxidation with Oxone® in MeCN/H2O start->step1 step2 Aqueous Work-up & Extraction step1->step2 step3 Purification by Column Chromatography step2->step3 end End Product: this compound step3->end

Caption: Synthetic workflow for this compound.

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare AChE, DTNB, ATCI, and Test Compounds plate_prep Add Reagents and Test Compounds to 96-well plate reagents->plate_prep incubation Incubate at 37°C for 15 min plate_prep->incubation reaction_start Initiate reaction with ATCI incubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for the AChE inhibition assay.

Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibition Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling

Caption: Mechanism of action of AChE inhibitors.

Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Chloro-3-phenylbenzo[d]isoxazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the synthesis and antimicrobial activity of 5-Chloro-3-phenylbenzo[d]isoxazole is limited in the reviewed literature. The following application notes and protocols are based on established methodologies for structurally related benzisoxazole, isoxazole, and benzoxazole derivatives. These guidelines are intended to serve as a comprehensive starting point for researchers investigating the antimicrobial potential of this specific compound.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Isoxazole and its fused-ring derivatives, such as benzisoxazoles, represent a class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The benzo[d]isoxazole scaffold is of particular interest due to its presence in various pharmacologically active molecules.[4] The substitution pattern on the benzisoxazole ring system plays a crucial role in determining the antimicrobial efficacy. Structure-activity relationship (SAR) studies of related compounds suggest that the presence of electron-withdrawing groups, such as chlorine, on the benzene ring can enhance antimicrobial activity.[4][5] This document provides a framework for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies for this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of 3-phenylbenzo[d]isoxazole derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor. The following protocol is a generalized procedure based on the synthesis of related isoxazole and benzisoxazole compounds.[6][7][8]

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic pathway starting from a substituted chalcone.

Materials:

  • Substituted aromatic aldehydes and ketones

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Synthesis of Chalcone Precursor:

    • Dissolve the appropriate aromatic ketone in ethanol.

    • Add an equimolar amount of the corresponding aromatic aldehyde.

    • Slowly add an aqueous solution of sodium hydroxide with constant stirring.

    • Continue stirring at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and dry. Purify by recrystallization from ethanol.

  • Cyclization to form the Isoxazole Ring:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in the presence of a base like sodium acetate in a solvent such as glacial acetic acid or ethanol.[8]

    • Monitor the reaction progress by TLC.

    • After completion (typically 4-8 hours), cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram 1: General Synthesis Workflow

Synthesis_Workflow A Starting Materials (Aromatic Aldehyde & Ketone) B Chalcone Synthesis (Claisen-Schmidt Condensation) A->B NaOH, Ethanol C Chalcone Intermediate B->C D Cyclization with Hydroxylamine HCl C->D Base (e.g., NaOAc) E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Pure this compound Derivative F->G

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[9][10]

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective growth media.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Data Presentation:

The MIC values should be summarized in a table for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
This compound DataDataDataDataData
Derivative 1DataDataDataDataData
Derivative 2DataDataDataDataData
CiprofloxacinDataDataDataData-
Fluconazole----Data

Diagram 2: Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Compound Stock C Serial Dilution in 96-well Plate A->C B Microbial Culture D Inoculation B->D C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is crucial for further drug development. For chlorinated isoxazole derivatives, a potential mechanism could involve the induction of oxidative stress.[11]

Protocol 3: Assessment of Reactive Oxygen Species (ROS) Generation

Materials:

  • Bacterial cells

  • Synthesized compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat bacterial cells with the synthesized compound at its MIC and sub-MIC concentrations for a defined period.

  • Wash the cells with PBS and then incubate them with DCFH-DA.

  • DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Measure the fluorescence intensity to quantify the level of intracellular ROS. An increase in fluorescence compared to untreated cells indicates ROS generation.

Diagram 3: Postulated Mechanism of Action Pathway

Mechanism_of_Action A This compound B Bacterial Cell A->B Penetration C Interaction with Cellular Components B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Damage to DNA, Proteins, and Lipids E->F G Inhibition of Bacterial Growth F->G

Caption: A potential mechanism of action involving oxidative stress.

Structure-Activity Relationship (SAR) Insights

Based on literature for related compounds, the following SAR can be hypothesized:

  • 5-Chloro Substitution: The presence of an electron-withdrawing group like chlorine at the 5-position of the benzo ring is anticipated to enhance antimicrobial activity.[4]

  • 3-Phenyl Substitution: The nature and position of substituents on the 3-phenyl ring can significantly modulate the biological activity. Both electron-donating and electron-withdrawing groups on this ring should be explored to establish a clear SAR.[12]

Conclusion

The this compound scaffold presents a promising starting point for the development of novel antimicrobial agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the antimicrobial potential of these compounds. Further studies should focus on expanding the library of derivatives to establish a robust structure-activity relationship and to elucidate the precise mechanism of action.

References

Application Notes and Protocols: 5-Chloro-3-phenylbenzo[d]isoxazole in the Synthesis of HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of a series of potent Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors derived from a 5-Chloro-3-phenylbenzo[d]isoxazole scaffold. The information presented is intended to guide researchers in the development of novel therapeutics targeting hypoxia-driven pathologies such as cancer.

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[1][2] HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[2][3] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis.[4] Consequently, inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.[4]

This document details the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, a class of compounds that have demonstrated potent HIF-1α transcriptional inhibitory activity.[1] Notably, derivatives of this scaffold have been identified with IC50 values in the nanomolar range, making them attractive candidates for further preclinical and clinical development.[1][3][5]

Signaling Pathway

The benzo[d]isoxazole derivatives discussed herein act as inhibitors of HIF-1α transcriptional activity.[1] Under hypoxic conditions, HIF-1α protein accumulates and promotes the transcription of target genes like Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1] The synthesized inhibitors block this transcriptional activation, leading to a downstream reduction in the expression of these hypoxia-inducible genes.[1] Importantly, these compounds have been shown to inhibit HIF-1α transcriptional activity without affecting the overall HIF-1α protein expression levels.[1]

HIF1a_Pathway HIF-1α Signaling Pathway and Inhibition cluster_0 Normoxia cluster_1 Hypoxia cluster_2 Inhibition HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1α/β Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Nuclear Translocation & DNA Binding Target_Genes Target Genes (VEGF, PDK1) HRE->Target_Genes Transcriptional Activation Inhibitor Benzo[d]isoxazole Derivative Inhibitor->HRE Inhibits Transcriptional Activity Synthesis_Workflow General Synthesis Workflow Start Starting Material (e.g., Substituted Salicylate) Esterification Esterification Start->Esterification Carbonation Carbonation Affinity Esterification->Carbonation RingFormation Ring-Forming Condensation Carbonation->RingFormation Hydrolysis Hydrolysis RingFormation->Hydrolysis Intermediate Benzo[d]isoxazole- 3-carboxylic acid Hydrolysis->Intermediate AmideCondensation Amide Condensation Intermediate->AmideCondensation FinalProduct N-Phenylbenzo[d]isoxazole- 3-carboxamide Derivative AmideCondensation->FinalProduct qRT_PCR_Workflow qRT-PCR Experimental Workflow Cell_Treatment Cell Treatment with Inhibitor under Hypoxia RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

References

Application Notes and Protocols for the Quantification of 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-3-phenylbenzo[d]isoxazole in pharmaceutical preparations. The following methods are presented as robust and reliable approaches for accurate quantification, essential for quality control and research and development purposes.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a stability-indicating reversed-phase HPLC method for the determination of this compound. The procedure is suitable for routine quality control analysis of the bulk drug and its formulations.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the HPLC-UV method.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.50 µg/mL
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)< 2.0%
Retention TimeApproximately 5.8 min
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 0.1 M Ammonium Acetate buffer (pH 5.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation (from a hypothetical tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in triplicate to establish the calibration curve.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection analysis Chromatographic Analysis hplc->analysis data Data Acquisition and Processing analysis->data Peak Detection quant Quantification data->quant Calibration Curve

Caption: Workflow for the HPLC-UV quantification of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices, an LC-MS/MS method is recommended. This method provides excellent specificity through the use of Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes the typical validation parameters for the LC-MS/MS method.

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (Recovery)95.0% - 105.0%
Precision (RSD)< 5.0%
Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution program should be optimized for the separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution).

      • Internal Standard (e.g., a deuterated analog): Precursor ion > Product ion.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using methanol as the solvent.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to cover the desired calibration range.

  • Internal Standard (IS) Working Solution: Prepare a solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 20 µL of the IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

    • Transfer to an autosampler vial for injection.

3. Analytical Procedure:

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the blank to check for interferences.

  • Inject the calibration standards to construct the calibration curve (peak area ratio of analyte to IS vs. concentration).

  • Inject the prepared samples.

  • Quantify the analyte in the samples using the calibration curve.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms Injection data Data Analysis lcms->data result Concentration Determination data->result

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Application Notes and Protocols for the Derivatization of 5-Chloro-3-phenylbenzo[d]isoxazole for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the 5-Chloro-3-phenylbenzo[d]isoxazole scaffold, a promising starting point for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological screening methods to explore the potential of its derivatives as anticancer, antimicrobial, and enzyme-inhibiting compounds.

Introduction

The this compound core represents a privileged heterocyclic structure in medicinal chemistry, known to be a constituent of various biologically active molecules.[1][2] The presence of the chloro substituent and the phenyl ring offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Derivatization of this scaffold can lead to compounds with a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5]

Synthetic Derivatization Strategies

The derivatization of this compound can be strategically approached by modifying the phenyl ring or by functionalizing the benzisoxazole core itself. Key synthetic methodologies include amide bond formation and palladium-catalyzed cross-coupling reactions.

Protocol 1: Amide Synthesis via Carboxylic Acid Intermediates

A versatile method for derivatization involves the introduction of a carboxylic acid functionality, which can then be converted to a wide array of amide derivatives. This approach allows for the exploration of structure-activity relationships by introducing diverse amine-containing fragments.

Workflow for Amide Synthesis:

A This compound B Functionalization (e.g., lithiation and carboxylation) A->B C Carboxylic Acid Derivative B->C D Amide Coupling (e.g., EDC, DMAP) C->D F Library of Amide Derivatives D->F E Diverse Amine Library E->D

Caption: Workflow for the synthesis of amide derivatives.

Experimental Protocol:

  • Carboxylation of the Phenyl Ring:

    • Dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add a strong base, such as n-butyllithium, dropwise to effect lithiation of the phenyl ring. The position of lithiation will be directed by the existing substituents.

    • After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution.

    • Allow the reaction to warm to room temperature and quench with aqueous acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting carboxylic acid derivative by column chromatography or recrystallization.

  • Amide Coupling:

    • Dissolve the carboxylic acid derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the amide product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups onto the this compound scaffold. This is particularly useful for exploring the impact of steric and electronic properties of different substituents on biological activity.

Workflow for Suzuki-Miyaura Cross-Coupling:

A Halogenated this compound D Suzuki-Miyaura Reaction A->D B Boronic Acid/Ester B->D C Pd Catalyst & Base C->D E Derivatized Product D->E

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Preparation of a Halogenated Precursor: If not already present at a suitable position for coupling, introduce a bromo or iodo group onto the phenyl ring or the benzo portion of the molecule using standard halogenation methods (e.g., N-bromosuccinimide for bromination). The chloro group at the 5-position can also potentially be used for cross-coupling under specific catalytic conditions.

  • Suzuki-Miyaura Cross-Coupling Reaction:

    • To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Biological Screening Protocols

Following the synthesis of a library of derivatives, a systematic biological screening is essential to identify lead compounds with desired pharmacological activities.

Protocol 3: In Vitro Anticancer Activity Screening

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the synthesized derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Apoptosis Induction Pathway:

Derivatives of the benzisoxazole scaffold have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[2]

cluster_0 Apoptosis Induction A Benzisoxazole Derivative B Cellular Stress / Receptor Binding A->B C Bax/Bcl-2 Regulation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Inhibitor Benzisoxazole Inhibitor Inhibitor->PI3K inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_1 MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p38) MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Isoxazole Inhibitor Inhibitor->ERK inhibits Response Cellular Response Transcription->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most cited laboratory synthesis starts from 2-amino-5-chlorobenzophenone. This is typically a two-step process involving the formation of an oxime intermediate followed by cyclization. An alternative industrial synthesis route may involve the reaction of p-chloronitrobenzene with benzyl cyanide.[1]

Q2: What is the general reaction scheme for the synthesis from 2-amino-5-chlorobenzophenone?

The synthesis generally proceeds via two key steps:

  • Oxime Formation: 2-amino-5-chlorobenzophenone is reacted with hydroxylamine hydrochloride to form the corresponding oxime.

  • Cyclization: The oxime intermediate undergoes cyclization to yield this compound. This step can be achieved using various reagents and conditions.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound.

Possible Cause 1.1: Incomplete Oxime Formation

  • Symptoms: Presence of unreacted 2-amino-5-chlorobenzophenone in the crude product, confirmed by TLC or LC-MS analysis.

  • Troubleshooting:

    • Ensure the hydroxylamine hydrochloride is fresh and of high purity.

    • Verify the stoichiometry of the reactants. An excess of hydroxylamine may be required.

    • Adjust the reaction pH; oxime formation is often pH-sensitive.

    • Increase the reaction time or temperature according to literature procedures.

Possible Cause 1.2: Inefficient Cyclization

  • Symptoms: Isolation of the oxime intermediate as the major product.

  • Troubleshooting:

    • The choice of cyclizing agent and reaction conditions is critical. Common methods for cyclization of similar compounds can be explored.

    • Ensure anhydrous conditions if the chosen cyclization method is moisture-sensitive.

    • Optimize the reaction temperature and time for the cyclization step.

Possible Cause 1.3: Formation of Byproducts

  • Symptoms: Multiple spots on TLC of the crude product, and isolated product yield is low despite complete consumption of starting material.

  • Troubleshooting: See the detailed section on common byproducts below.

Problem 2: Presence of significant impurities in the final product.

This section details potential byproducts and strategies to minimize their formation.

Common Byproducts and Their Mitigation
Byproduct/ImpurityPlausible Cause of FormationRecommended Troubleshooting/Mitigation
Unreacted 2-amino-5-chlorobenzophenone Incomplete reaction during the oxime formation step.- Increase reaction time/temperature for oximation.- Use a slight excess of hydroxylamine hydrochloride.- Optimize pH for oxime formation.
2-amino-5-chlorobenzophenone Oxime Incomplete cyclization of the oxime intermediate.- Ensure the cyclizing agent is active and added in the correct stoichiometry.- Optimize cyclization reaction conditions (temperature, time, solvent).
6-Chloro-2-methyl-4-phenylquinazoline Reaction of the starting material with an ammonia source (e.g., from decomposition of reagents or as a contaminant) and a methyl source under certain conditions. The formation of quinazolines from 2-aminobenzophenones is a known side reaction.[2][3][4]- Use high-purity solvents and reagents.- Avoid sources of ammonia in the reaction mixture.- Carefully control reaction temperature to avoid decomposition that could generate ammonia.
Starting material impurities Impurities from the synthesis of 2-amino-5-chlorobenzophenone (e.g., p-chloroaniline, benzoyl chloride) carried over.- Purify the starting 2-amino-5-chlorobenzophenone before use.- Analyze the starting material for purity by techniques like NMR or LC-MS.

Experimental Protocols

Synthesis of 2-amino-5-chlorobenzophenone oxime (Intermediate)

  • Dissolve 2-amino-5-chlorobenzophenone in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution.

  • Reflux the mixture for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter, wash the solid with water, and dry to obtain the crude oxime. This can be purified by recrystallization if necessary.

Cyclization to this compound

Detailed protocols for the cyclization step can vary significantly based on the chosen reagent and are often proprietary or found in specific literature. A general approach would involve treating the isolated oxime with a suitable cyclizing/oxidizing agent in an appropriate solvent.

Purification

The crude this compound is typically purified by silica gel column chromatography.

Visualized Workflows and Logical Relationships

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start 2-amino-5-chlorobenzophenone oxime Formation of 2-amino-5-chlorobenzophenone oxime start->oxime Hydroxylamine HCl cyclization Cyclization oxime->cyclization Cyclizing Agent product Crude this compound cyclization->product purification Silica Gel Column Chromatography product->purification final_product Pure this compound purification->final_product byproduct_formation cluster_main Main Synthesis Route main_reaction Desired Reaction Path byproduct_path Potential Byproduct Paths start 2-amino-5-chlorobenzophenone oxime Oxime Intermediate start->oxime Incomplete Oximation start->oxime Complete Oximation unreacted_start Unreacted Starting Material quinazoline Quinazoline Byproduct start->quinazoline Contamination with Ammonia Source isoxazole This compound oxime->isoxazole Successful Cyclization oxime->isoxazole Incomplete Cyclization unreacted_oxime Unreacted Oxime

References

Technical Support Center: 5-Chloro-3-phenylbenzo[d]isoxazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-3-phenylbenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude product is an oil and will not solidify.

  • Possible Cause 1: Residual Solvent: The product may still contain residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).

    • Solution: Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious of potential product degradation.

  • Possible Cause 2: Presence of Impurities: Significant amounts of impurities can depress the melting point and prevent crystallization.

    • Solution: Proceed with column chromatography to remove the impurities. After chromatography and solvent evaporation, attempt to recrystallize the purified fractions.

Issue 2: Recrystallization yields are very low.

  • Possible Cause 1: Inappropriate Solvent System: The chosen solvent system may be too good a solvent for the compound, preventing it from crashing out of solution upon cooling.

    • Solution:

      • Try a different solvent system. Good candidates for this compound and related compounds include ethanol or a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[1][2]

      • If the compound is too soluble, you can add an anti-solvent dropwise to the solution at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.

  • Possible Cause 2: Insufficient Concentration: The solution may not have been saturated at the higher temperature.

    • Solution: Gently heat the filtrate to evaporate some of the solvent and re-cool to induce further crystallization.

  • Possible Cause 3: Premature Crystallization: The compound may have crystallized on the filter paper or funnel during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.

Issue 3: Column chromatography does not provide good separation of the product from impurities.

  • Possible Cause 1: Incorrect Eluent Polarity: The eluent system may be too polar, causing all compounds to elute quickly with the solvent front, or not polar enough, resulting in the product not moving from the origin.

    • Solution:

      • Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for isoxazole derivatives is a mixture of hexanes and ethyl acetate.[1][2]

      • Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate to ensure good separation on the column.

  • Possible Cause 2: Column Overloading: Too much crude product was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Possible Cause 3: Co-eluting Impurities: An impurity may have a very similar polarity to the product.

    • Solution:

      • Try a different solvent system for the chromatography. For example, substituting ethyl acetate with dichloromethane might change the elution order.

      • If chromatography fails to separate the impurity, a subsequent recrystallization of the semi-pure fractions may be effective.

Issue 4: The purified product's melting point is broad or lower than expected.

  • Possible Cause: Presence of Impurities: Even small amounts of impurities can lead to a broad melting point range and a depression of the melting point. The isomer 5-Chloro-3-phenyl-2,1-benzisoxazole has a reported melting point of 115-117°C, which can be used as a reference.

    • Solution:

      • Re-purify the product using the alternative method. If you used chromatography, try recrystallization, and vice-versa.

      • Analyze the sample by ¹H NMR or LC-MS to identify the nature of the impurity, which can provide clues for a more targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of this compound?

A1: Based on protocols for similar compounds, a good starting point is silica gel (100-200 mesh) as the stationary phase and an eluent system of hexanes:ethyl acetate.[1][2] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Monitor the elution using TLC.

Q2: What are the most likely impurities I will encounter?

A2: The impurities will largely depend on the synthetic route. However, common impurities may include unreacted starting materials (e.g., a substituted benzophenone or chalcone) and by-products from side reactions involving the hydroxylamine reagent.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Ethanol is a good first choice for recrystallization.[2] Alternatively, a binary solvent system such as diethyl ether/hexanes or ethyl acetate/hexanes can be effective.[1] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks corresponding to impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

Data Presentation

Table 1: Recommended Purification Parameters for this compound (Based on Analogous Compounds)

Purification MethodStationary PhaseRecommended Mobile Phase / SolventKey Considerations
Column Chromatography Silica Gel (100-200 mesh)Hexanes:Ethyl Acetate (gradient elution)Start with a low polarity (e.g., 5% EtOAc) and gradually increase.[1]
Recrystallization N/AEthanolGood for polar impurities.[2]
Recrystallization N/ADiethyl Ether / HexanesGood for non-polar impurities.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add the crude this compound and a small amount of silica gel. Add a minimal amount of a solvent in which the compound is soluble (e.g., dichloromethane) to form a thick slurry. Evaporate the solvent completely to get a dry, free-flowing powder. This is the dry-loading method.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product (Oil or Solid) column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional (if needed) purity_check TLC, MP, NMR, MS column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product (>95%) purity_check->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield oily_product Product Oily? start->oily_product bad_separation Poor Separation? start->bad_separation change_solvent Change Solvent System low_yield->change_solvent Yes re_purify Re-purify with Alternative Method low_yield->re_purify use_chromatography Use Column Chromatography oily_product->use_chromatography Yes optimize_eluent Optimize Eluent (via TLC) bad_separation->optimize_eluent Yes bad_separation->re_purify

References

Technical Support Center: Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazole ring formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in isoxazole synthesis are a frequent issue and can stem from several factors, including suboptimal reaction conditions, instability of intermediates, or competing side reactions. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. It is crucial to optimize these parameters. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition, changing the solvent and base can dramatically affect the yield.[1]

  • Instability of Nitrile Oxide Intermediate: In syntheses involving 1,3-dipolar cycloaddition, the in situ generated nitrile oxide can be unstable and prone to dimerization.[2] Ensuring a suitable dipolarophile is readily available to trap the nitrile oxide is key.

  • Side Reactions: Competing reactions such as O-imidoylation or hetero [3+2]-cycloaddition can consume starting materials and reduce the yield of the desired isoxazole.[1] Careful selection of reaction conditions can help to circumvent these competing pathways.[1]

  • Poor Reactivity of Starting Materials: Electron-withdrawing or -donating groups on the substrates can influence their reactivity. For example, in some cases, substrates with electron-donating groups may require longer reaction times or higher temperatures.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) start->optimize_conditions check_intermediate Investigate Intermediate Stability (e.g., Nitrile Oxide) start->check_intermediate identify_side_products Identify Side Products (e.g., via NMR, MS) start->identify_side_products success Improved Yield optimize_conditions->success Successful modify_substrate Modify Substrate Design (e.g., protecting groups) check_intermediate->modify_substrate check_intermediate->success Stabilization achieved identify_side_products->optimize_conditions Side reactions identified identify_side_products->success Side reactions suppressed modify_substrate->optimize_conditions modify_substrate->success Reactivity improved

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Q2: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity of the isoxazole ring formation?

A2: The formation of regioisomers is a common challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles. Regioselectivity is influenced by electronic and steric factors of the reactants, as well as the reaction conditions.

  • 1,3-Dipolar Cycloaddition: In the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes, the regioselectivity is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile.[3] The use of catalysts, such as copper, can significantly improve regioselectivity, particularly for terminal alkynes, leading to the preferential formation of 3,5-disubstituted isoxazoles.[1][4]

  • Condensation of β-Diketones with Hydroxylamine: The Claisen isoxazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, can often lead to a mixture of regioisomers.[5] The regiochemical outcome can be controlled by modifying the reaction conditions (e.g., pH) or by using β-enamino diketones as precursors, which allows for regioselective synthesis of different isoxazole isomers by varying the reaction conditions.[5][6]

Table 1: Effect of Reaction Conditions on Regioselectivity

PrecursorReagentsConditionsMajor ProductReference
Terminal Alkyne & Nitrile OxideCopper CatalystRoom Temperature3,5-disubstituted isoxazole[1][4]
Non-terminal Alkyne & Nitrile OxideHigh TemperatureVariesMixture of regioisomers[1][4]
β-Enamino Diketone & NH₂OH·HClMeCN, BF₃·OEt₂, reflux1 h3,5-disubstituted 4-formyl-isoxazole[5]
Aryl 1,3-diketoesters & NH₂OH·HClAcidic pH-3,5-isoxazole esters[7]
Aryl 1,3-diketoesters & NH₂OH·HClNeutral/Basic pH-Dihydro-hydroxy-isoxazoles[7]

Q3: My reaction is not going to completion, even after extended reaction times. What can I do?

A3: Incomplete reactions can be due to several factors, including insufficient activation energy, catalyst deactivation, or the presence of impurities.

  • Energy Input: Some isoxazole syntheses require significant energy input. Traditional heating can sometimes be inefficient or lead to decomposition. The use of microwave irradiation or ultrasound can be highly effective in accelerating reaction rates and improving yields, often under milder conditions and with shorter reaction times.[8][9] For instance, some ultrasound-assisted syntheses can be completed in as little as 20-35 minutes with excellent yields.[8]

  • Catalyst Choice and Loading: If a catalyst is being used, its choice and loading are critical. For catalyst-mediated reactions, it's important to ensure the catalyst is active and used in the optimal amount. In some cases, a change of catalyst might be necessary. For example, ZSM-5 has been used as a recyclable heterogeneous catalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones.[9]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Ensure that all reagents and solvents are of appropriate purity and are dry if the reaction is moisture-sensitive.

Experimental Workflow for Reaction Optimization

ReactionOptimization start Incomplete Reaction increase_energy Increase Energy Input (Microwave or Ultrasound) start->increase_energy optimize_catalyst Optimize Catalyst System (Type and Loading) start->optimize_catalyst check_purity Verify Reagent/Solvent Purity start->check_purity analyze_reaction Monitor Reaction Progress (TLC, LC-MS) increase_energy->analyze_reaction optimize_catalyst->analyze_reaction check_purity->analyze_reaction analyze_reaction->start Still Incomplete complete Reaction Complete analyze_reaction->complete Completion Observed

Caption: A workflow for addressing incomplete isoxazole formation reactions.

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition [1]

  • To a solution of the appropriate β-diketone (0.5 mmol) and hydroximoyl chloride (0.5 mmol) in a mixture of water (14.25 mL) and methanol (0.75 mL), add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol 2: Ultrasound-Assisted Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones [8]

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and ferrite nanoparticles (Fe₂O₃ NPs) (10 mol%) in water.

  • Place the vessel in an ultrasonic bath and irradiate at 90 W power at room temperature for 20-35 minutes.

  • Monitor the reaction by TLC.

  • After completion, collect the solid product by filtration.

  • Wash the product with water and dry to obtain the pure 3,4-disubstituted isoxazole-5(4H)-one.

Protocol 3: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization [10]

  • Prepare the 2-alkyn-1-one O-methyl oxime by reacting the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol at room temperature.

  • To a solution of the purified Z-O-methyl oxime in a suitable solvent (e.g., dichloromethane), add a solution of iodine monochloride (ICl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-iodoisoxazole.

References

Technical Support Center: Benzisoxazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of benzisoxazoles.

Frequently Asked Questions (FAQs)

Q1: My benzisoxazole synthesis is resulting in a very low yield. What are the most common factors to investigate?

A: Low yields in benzisoxazole synthesis can stem from several factors. Key areas to scrutinize include:

  • Reaction Conditions: Temperature, reaction time, and solvent polarity are critical. For instance, in some palladium-catalyzed reactions, lowering the temperature from 100°C to 60°C has been shown to improve yields significantly.[1]

  • Reagent Quality and Stoichiometry: Ensure starting materials are pure and dry, as contaminants can interfere with the reaction. The stoichiometry of reagents, such as the base or catalyst, should be carefully optimized. Using an excess of a key precursor, like a benzyne precursor, can sometimes increase the yield by favoring the desired cycloaddition over side reactions like dimerization.[2]

  • Catalyst Activity: In palladium-catalyzed reactions, the choice of catalyst and its loading are crucial. A decrease in catalyst loading from 10 mol% to 5 mol% can reduce the yield.[1] Ensure the catalyst is not deactivated.

  • Side Reactions: Competing reaction pathways, such as Beckmann rearrangement or dimerization of intermediates like nitrile oxides, can consume starting materials and reduce the yield of the desired product.[2][3]

  • Work-up and Purification: Product loss can occur during extraction and chromatography. Ensure the work-up procedure is suitable for your specific benzisoxazole derivative's stability and solubility.

Q2: Which synthetic route is best for preparing a diverse library of benzisoxazoles for screening?

A: For generating a diverse library, a method with a broad substrate scope and mild reaction conditions is ideal. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes is a powerful option.[2][3] This approach is quite general, tolerates a variety of functional groups (including aryl, alkyl, alkenyl, and heterocyclic substituents), and avoids harsh acidic or basic conditions often required in traditional methods.[2] Palladium-catalyzed C-H activation/[4+1] annulation is another versatile method that allows for the construction of C-C and C=N bonds simultaneously and has been applied to the synthesis of active pharmaceutical intermediates.[1][4][5]

Q3: How can I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Co-spotting the reaction mixture with your starting material(s) allows you to visualize the consumption of reactants and the formation of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of starting materials and the appearance of the product over time. High-resolution GC-MS can also help identify major byproducts formed during the reaction.[2]

Troubleshooting Guide

Problem 1: Significant formation of a byproduct identified as a benzoxazole.

A: The unintended formation of a benzoxazole instead of a benzisoxazole often occurs when using ortho-hydroxyaryl N-H ketimines as precursors. This is typically due to a competitive Beckmann-type rearrangement.

  • Cause: The reaction proceeds through a common N-Cl imine intermediate. In the presence of water or reagents like NaOCl, a Beckmann-type rearrangement is favored, leading to the benzoxazole.[3]

  • Solution: To favor N-O bond formation for benzisoxazole synthesis, ensure the reaction is run under strictly anhydrous conditions. The absence of water directs the pathway away from the rearrangement and towards the desired cyclization.[3]

Reaction Pathway: Benzisoxazole vs. Benzoxazole Formation

Below is a diagram illustrating the divergent pathways from a common intermediate.

G cluster_start Starting Material cluster_products Products Start o-Hydroxyaryl N-H Ketimine Intermediate Common N-Cl Imine Intermediate Start->Intermediate Chlorination Benzisoxazole Benzisoxazole Intermediate->Benzisoxazole Anhydrous Conditions (Intramolecular N-O Cyclization) Benzoxazole Benzoxazole (Side Product) Intermediate->Benzoxazole Aqueous/NaOCl (Beckmann Rearrangement)

Caption: Divergent synthesis from a common intermediate.

Problem 2: My reaction involving nitrile oxides results in low yields and significant amounts of furoxan/dioxadiazole byproducts.

A: This issue is common in [3+2] cycloaddition reactions and points to the self-dimerization of the nitrile oxide intermediate.

  • Cause: The rate of nitrile oxide dimerization is faster than the rate of its cycloaddition with the aryne.[2] This is often exacerbated if the concentration of the nitrile oxide builds up too quickly.

  • Solutions:

    • Slow Addition: The rate of formation of both the nitrile oxide and the aryne needs to be carefully balanced. A slow, controlled addition of the reagents (e.g., over 2.5 hours) can maintain low concentrations of the reactive intermediates, favoring the desired bimolecular cycloaddition over the dimerization side reaction.[2]

    • Adjust Stoichiometry: Use an excess of the aryne precursor (e.g., 2 equivalents). This increases the probability of a productive cycloaddition event before the nitrile oxide can dimerize.[2]

    • Solvent and Temperature: Avoid elevated temperatures, which can increase the rate of dimerization without significantly improving the cycloaddition rate.[2] The choice of solvent is also critical; polar aprotic solvents like acetonitrile are often effective.[2]

Data Summaries

Table 1: Optimization of Palladium-Catalyzed Annulation[1]

Reaction: N-phenoxyacetamide with an aldehyde to form a 1,2-benzisoxazole.

EntryCatalyst (mol%)Oxidant (equiv.)Temperature (°C)Yield (%)
1Pd(TFA)₂ (10)TBHP (4.0)10063
2Pd(TFA)₂ (10)TBHP (4.0)8072
3Pd(TFA)₂ (10)TBHP (4.0)6085
4Pd(TFA)₂ (5)TBHP (4.0)6073
5Pd(TFA)₂ (10)TBHP (2.5)6084
6Pd(TFA)₂ (10)None600

TBHP = tert-Butyl hydroperoxide; TFA = Trifluoroacetate

Table 2: Effect of Base in a C-N Coupling Reaction for Benzisoxazole Synthesis[6]
EntryBaseSolventYield (%)
1TEADMF85
2DABCODMF< 85
3DBUDMF< 85
4DMAPDMF< 85
5PyridineDMF< 85
6tBuOKDMFInefficient
7Cs₂CO₃DMFInefficient
8K₂CO₃DMFInefficient

TEA = Triethylamine; DABCO = 1,4-diazabicyclo[2.2.2]octane; DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene; DMAP = 4-(N,N-dimethylamino)pyridine

Key Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of 1,2-Benzisoxazoles[1]

This protocol describes the intermolecular [4+1] annulation of an N-phenoxyacetamide with an aldehyde.

Materials:

  • N-phenoxyacetamide derivative (1.0 equiv)

  • Aldehyde derivative (1.5 equiv)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂] (10 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (2.5 equiv)

  • tert-Amyl alcohol (t-AmOH) as solvent

Procedure:

  • To an oven-dried reaction vessel, add the N-phenoxyacetamide and Pd(TFA)₂.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen).

  • Add t-AmOH, followed by the aldehyde and TBHP via syringe.

  • Seal the vessel and place the reaction mixture in a preheated oil bath at 60 °C.

  • Stir the reaction for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-benzisoxazole.

Visual Guides

General Experimental Workflow for Benzisoxazole Synthesis

G Start 1. Reagent Preparation (Starting Materials, Catalyst, Solvent) Reaction 2. Reaction Setup (Inert Atmosphere, Temperature Control) Start->Reaction Monitoring 3. Reaction Monitoring (TLC, HPLC, GC-MS) Reaction->Monitoring Workup 4. Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, etc.) Purification->Analysis G Start Low Yield Observed Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Conditions Are reaction conditions optimal? (Temp, Time, Solvent) Check_Purity->Check_Conditions Yes Purify_Reagents Solution: Purify/dry starting materials. Check_Purity->Purify_Reagents No Check_Side_Reactions Complex mixture on TLC/MS? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions Solution: Optimize temperature, time, or screen solvents. Check_Conditions->Optimize_Conditions No Check_Stoichiometry Is stoichiometry correct? (Catalyst, Base, Reagents) Check_Side_Reactions->Check_Stoichiometry No Identify_Byproducts Solution: Identify byproducts (MS, NMR) and adjust conditions to minimize them. Check_Side_Reactions->Identify_Byproducts Yes Optimize_Stoichiometry Solution: Titrate catalyst/reagent loading. Consider slow addition. Check_Stoichiometry->Optimize_Stoichiometry No Success Yield Improved Check_Stoichiometry->Success Yes Purify_Reagents->Success Optimize_Conditions->Success Identify_Byproducts->Success Optimize_Stoichiometry->Success

References

side reactions to avoid in the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the intramolecular cyclization of 2-amino-5-chlorobenzophenone oxime. This is typically achieved through oxidative cyclization using reagents like Oxone® or via acid-catalyzed dehydration.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The most significant side reaction is the Beckmann rearrangement of the 2-amino-5-chlorobenzophenone oxime intermediate, which leads to the formation of an unwanted amide byproduct.[1][2][3][4][5][6][7][8] Other potential side reactions include the formation of acridone derivatives from the starting 2-aminobenzophenone and, in syntheses utilizing azides, the formation of tetrazoles.

Q3: How can I minimize the formation of the Beckmann rearrangement product?

A3: Minimizing the Beckmann rearrangement product involves careful control of reaction conditions. Key strategies include:

  • Choice of Reagent: Utilizing specific reagents that favor the N-O bond formation for the isoxazole ring over the C-N bond migration of the Beckmann rearrangement.

  • Stereochemistry of the Oxime: The geometry of the oxime precursor (E/Z or syn/anti) can influence the propensity for the Beckmann rearrangement. The group anti-periplanar to the hydroxyl group on the nitrogen is the one that migrates.[7][9]

  • Reaction Temperature and Time: Lower temperatures and shorter reaction times can sometimes favor the desired cyclization.

Q4: I am observing a byproduct with a similar polarity to my desired product. What could it be and how can I separate it?

A4: A common byproduct with similar polarity is the isomeric amide formed via the Beckmann rearrangement. Separation can be challenging and typically requires careful column chromatography with a suitable solvent system. It is advisable to perform a preliminary small-scale column to optimize the separation conditions. Recrystallization may also be an effective purification method for amides.[10]

Troubleshooting Guides

Problem 1: Low yield of this compound and a significant amount of a major byproduct.
Possible Cause Troubleshooting Step Expected Outcome
Beckmann Rearrangement: The reaction conditions are favoring the formation of the amide byproduct.[1][2][3][4][5][6][7][8]1. Analyze the byproduct: Characterize the major byproduct by NMR and MS to confirm if it is the Beckmann rearrangement product. 2. Modify reaction conditions: If using a strong acid catalyst, consider switching to a milder Lewis acid or an oxidative cyclization method. 3. Control oxime stereochemistry: Investigate methods to synthesize a specific oxime isomer that is less prone to the rearrangement. The group anti to the hydroxyl group is the one that migrates.[7][9]An increase in the yield of the desired benzisoxazole and a corresponding decrease in the amide byproduct.
Incomplete Reaction: The reaction has not gone to completion.1. Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting material. 2. Increase reaction time or temperature: Cautiously increase the reaction time or temperature, while monitoring for the formation of degradation products.Complete consumption of the starting material and an increased yield of the desired product.
Degradation of Product: The desired product is not stable under the reaction or workup conditions.1. Perform a stability test: Subject a small sample of the purified product to the reaction and workup conditions to check for degradation. 2. Modify workup procedure: If the product is acid-sensitive, use a milder workup with a buffered aqueous solution.Recovery of the product without significant degradation.
Problem 2: Formation of multiple unidentified byproducts.
Possible Cause Troubleshooting Step Expected Outcome
Over-oxidation: If using a strong oxidizing agent like Oxone® or trifluoroperacetic acid, it may be causing non-selective oxidation of the starting material or product.[11][12][13][14]1. Reduce the amount of oxidizing agent: Titrate the amount of the oxidizing agent to find the optimal stoichiometry. 2. Lower the reaction temperature: Perform the reaction at a lower temperature to control the rate of oxidation. 3. Use a milder oxidizing agent: Explore alternative, more selective oxidizing agents.A cleaner reaction profile with fewer byproducts.
Side Reactions of Starting Material: The 2-amino-5-chlorobenzophenone may be undergoing side reactions, such as self-condensation to form acridone derivatives.[15][16][17][18]1. Ensure high purity of starting material: Purify the 2-amino-5-chlorobenzophenone before use. 2. Optimize reaction conditions: Adjust the temperature and concentration to disfavor intermolecular reactions. High dilution can favor intramolecular cyclization.[19]Reduced formation of starting material-derived byproducts.
Solvent Participation: The solvent may be participating in the reaction.1. Choose an inert solvent: Switch to a solvent that is less likely to react under the given conditions.A cleaner reaction with fewer solvent-related adducts.

Experimental Protocols

A general experimental protocol for the synthesis of this compound via oxidative cyclization is provided below. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and analytical findings.

Synthesis of 2-amino-5-chlorobenzophenone oxime:

  • Dissolve 2-amino-5-chlorobenzophenone in a suitable solvent such as ethanol.

  • Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Isolate the oxime by precipitation or extraction. Note that a mixture of syn and anti isomers may be formed.

Oxidative Cyclization to this compound:

  • Dissolve the 2-amino-5-chlorobenzophenone oxime in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add Oxone® (potassium peroxymonosulfate) portion-wise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

To aid in the optimization of the synthesis and minimization of side reactions, it is recommended to maintain a detailed record of experimental conditions and corresponding outcomes. The following table can be used as a template:

Entry Starting Material Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield of Product (%) Yield of Amide Byproduct (%) Other Observations
12-amino-5-chlorobenzophenone oximeOxone®MeCN/H₂O254
22-amino-5-chlorobenzophenone oximeH₂SO₄Acetic Acid502
32-amino-5-chlorobenzophenone oximePPAToluene1101
Add your experimental data here

Visualizations

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Synthesis of this compound 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone_oxime 2-amino-5-chlorobenzophenone oxime 2-amino-5-chlorobenzophenone->2-amino-5-chlorobenzophenone_oxime NH2OH·HCl, Base This compound This compound 2-amino-5-chlorobenzophenone_oxime->this compound Oxidative Cyclization (e.g., Oxone®)

Caption: Synthetic route from 2-amino-5-chlorobenzophenone.

Diagram 2: Competing Beckmann Rearrangement

G cluster_1 Reaction Pathways of 2-amino-5-chlorobenzophenone oxime start 2-amino-5-chlorobenzophenone oxime product This compound (Desired Product) start->product Intramolecular Cyclization side_product Amide Byproduct start->side_product Beckmann Rearrangement

Caption: Competing pathways from the oxime intermediate.

References

managing impurities in 5-Chloro-3-phenylbenzo[d]isoxazole production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway commences with 2-amino-5-chlorobenzophenone. This starting material is first reacted with hydroxylamine to form the intermediate, 2-amino-5-chlorobenzophenone oxime. Subsequently, this oxime undergoes cyclization to yield the final product, this compound.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Careful control of reaction temperature, pH, and reaction time is crucial. The formation of the oxime intermediate and its subsequent cyclization can be sensitive to these parameters, influencing both the yield of the desired product and the formation of impurities.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: The primary impurities often encountered include:

  • Unreacted Starting Material: 2-amino-5-chlorobenzophenone.

  • Intermediate: 2-amino-5-chlorobenzophenone oxime (which can exist as a mixture of syn and anti isomers)[1][2].

  • Side-products: Potential side-products from incomplete cyclization or alternative reaction pathways of the oxime intermediate.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity and the detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and characterize any isolated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete formation of the oxime intermediate.- Ensure the appropriate stoichiometry of hydroxylamine. - Optimize the reaction time and temperature for the oximation step.
Inefficient cyclization of the oxime.- Adjust the cyclization conditions (e.g., temperature, catalyst, or reagent concentration). - Ensure anhydrous conditions if required by the specific protocol.
Presence of significant amounts of unreacted 2-amino-5-chlorobenzophenone Insufficient reaction time or temperature for the oximation step.- Increase the reaction time or temperature. - Monitor the consumption of the starting material by TLC or HPLC.
High levels of 2-amino-5-chlorobenzophenone oxime in the final product Incomplete cyclization.- Prolong the reaction time or increase the temperature for the cyclization step. - Investigate the efficiency of the cyclizing agent.
Formation of an unknown impurity Side reactions due to incorrect temperature, pH, or presence of contaminants.- Analyze the impurity by LC-MS and NMR to elucidate its structure. - Re-evaluate the reaction conditions to minimize its formation. - Purify the product using column chromatography or recrystallization.
Product does not meet purity specifications after initial work-up Inefficient removal of impurities.- Optimize the purification method. Consider using a different solvent system for recrystallization or a more effective mobile phase for column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chlorobenzophenone oxime
  • In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone in ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC[3].

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Neutralize the residue with a suitable acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude oxime.

  • The crude product, which may be a mixture of syn and anti isomers, can be purified by recrystallization or used directly in the next step.

Protocol 2: Cyclization to this compound
  • Dissolve the 2-amino-5-chlorobenzophenone oxime in a suitable solvent (e.g., acetic acid or an inert solvent with a cyclizing agent).

  • Heat the reaction mixture to the desired temperature and monitor the cyclization by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Parameter Recommendation
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water is recommended.
Example Gradient:
0-5 min: 40% Acetonitrile
5-20 min: 40% to 90% Acetonitrile
20-25 min: 90% Acetonitrile
25-30 min: 90% to 40% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Note: This method should be validated for specificity, linearity, accuracy, and precision for reliable quantification of impurities.

Visualizations

Synthesis_Pathway A 2-amino-5-chlorobenzophenone C 2-amino-5-chlorobenzophenone oxime (syn and anti isomers) A->C Oximation B Hydroxylamine D This compound C->D Cyclization Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities A 2-amino-5-chlorobenzophenone B 2-amino-5-chlorobenzophenone oxime A->B Oximation Imp1 Unreacted 2-amino-5-chlorobenzophenone A->Imp1 Carryover C This compound (Crude Product) B->C Cyclization Imp2 Unreacted 2-amino-5-chlorobenzophenone oxime B->Imp2 Incomplete Reaction Imp3 Side-reaction Products B->Imp3 Side Reactions Troubleshooting_Workflow Start Experiment Start CheckPurity Analyze Product Purity (HPLC, TLC) Start->CheckPurity MetSpec Purity Meets Specification? CheckPurity->MetSpec IdentifyImpurity Identify Major Impurity (LC-MS, NMR) MetSpec->IdentifyImpurity No End Final Product MetSpec->End Yes OptimizeReaction Optimize Reaction Conditions (Temp, Time, Reagents) IdentifyImpurity->OptimizeReaction ImprovePurification Improve Purification (Recrystallization, Chromatography) IdentifyImpurity->ImprovePurification OptimizeReaction->Start ImprovePurification->Start

References

Catalyst Selection for Efficient Isoxazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the catalytic synthesis of isoxazoles.

Problem IDQuestionPossible CausesSuggested Solutions
ISOX-T01 Low or no product yield. 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Catalyst Poisoning: Certain functional groups in the substrates or impurities in the reaction mixture can deactivate the catalyst.[1][2] 3. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the chosen catalyst. 4. Poor Substrate Quality: Impurities in starting materials can interfere with the reaction.1. Catalyst Activation/Replacement: Use a fresh batch of catalyst or follow a specific activation procedure if applicable. For example, some copper catalysts may require reduction to the active Cu(I) state.[3] 2. Substrate/Solvent Purification: Purify substrates and solvents to remove potential poisons. For palladium catalysts, common poisons include sulfur- and phosphorus-containing compounds.[1][2] Consider using a scavenger resin. 3. Optimization of Conditions: Systematically vary the temperature, pressure, and reaction time. Refer to literature for optimal conditions for the specific catalyst and substrate. 4. Reagent Purification: Purify starting materials via distillation, recrystallization, or chromatography.
ISOX-T02 Formation of multiple regioisomers. 1. Non-selective Catalyst: The catalyst may not provide sufficient control over the regioselectivity of the cycloaddition. This is a known challenge, for instance, in some copper-catalyzed [3+2] cycloadditions.[4] 2. Reaction Conditions: Temperature and solvent can influence the regiochemical outcome.1. Catalyst Screening: Test different catalysts known for high regioselectivity. For example, ruthenium catalysts have been reported to offer good control in certain isoxazole syntheses.[5] 2. Ligand Modification: For metal catalysts, the choice of ligand can significantly impact regioselectivity. Experiment with different ligands. 3. Condition Optimization: Vary the reaction temperature and solvent polarity to favor the formation of the desired isomer.
ISOX-T03 Significant side product formation (e.g., dimerization of nitrile oxide). 1. Slow Cycloaddition Rate: If the 1,3-dipolar cycloaddition is slow, the in situ generated nitrile oxide can dimerize to form furoxans.[6] 2. Catalyst Inhibition: The catalyst's activity might be too low to promote the desired reaction efficiently.1. Increase Catalyst Loading: A higher catalyst concentration can accelerate the cycloaddition. 2. Use a More Active Catalyst: Switch to a more efficient catalyst for the specific transformation. 3. "On Water" or "In Water" Conditions: Performing the reaction in an aqueous medium has been shown to sometimes suppress side reactions and improve yields.[7]
ISOX-T04 Catalyst deactivation during the reaction. 1. Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or sintering.[8] 2. Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[8] 3. Leaching: The active metal may leach from the support in heterogeneous catalysts.1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Catalyst Regeneration: For some heterogeneous catalysts, regeneration by calcination or washing may be possible.[9] 3. Use a More Robust Catalyst: Select a catalyst with higher thermal stability or a support that minimizes leaching.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding catalyst selection for isoxazole synthesis.

Q1: Which catalyst is best for the 1,3-dipolar cycloaddition reaction to synthesize isoxazoles?

A1: The "best" catalyst depends on your specific substrates and desired outcome. Here's a general overview:

  • Copper (Cu) catalysts: Copper(I) salts are widely used for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[10][11] They are often cost-effective and efficient. However, controlling regioselectivity can be a challenge.[4]

  • Gold (Au) catalysts: Gold catalysts, such as AuCl₃, are effective for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[10][12] They can offer high yields under moderate conditions.

  • Palladium (Pd) catalysts: Palladium catalysts are used in various methods, including cascade annulation/allylation of alkynyl oxime ethers and four-component coupling reactions.[10] They are versatile but can be sensitive to poisoning by certain functional groups.[1][2]

  • Rhodium (Rh) catalysts: Rhodium catalysts have been employed in formal [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles with isoxazoles to produce polysubstituted 3-aminopyrroles, demonstrating their utility in more complex transformations.[13]

  • Metal-free catalysts: Organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and even catalyst-free methods under ultrasound or microwave irradiation have been developed for a more environmentally friendly approach.[11][14]

Q2: How can I improve the regioselectivity of my copper-catalyzed isoxazole synthesis?

A2: To improve regioselectivity in copper-catalyzed reactions:

  • Ligand Selection: The choice of ligand coordinated to the copper center can significantly influence the steric and electronic environment, thereby directing the regioselectivity.

  • Solvent Effects: The polarity of the solvent can affect the transition state energies of the different regioisomeric pathways. A systematic solvent screen is recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically controlled product.

  • Alternative Catalysts: If optimizing conditions for copper is unsuccessful, consider switching to a different metal catalyst known for higher regioselectivity, such as ruthenium.[5]

Q3: What are the common signs of catalyst poisoning in my palladium-catalyzed reaction?

A3: Signs of palladium catalyst poisoning include:

  • A significant drop in reaction rate or complete stalling of the reaction.

  • The need for higher catalyst loading to achieve the same conversion as in previous runs.

  • A change in the color of the catalyst.

  • Common poisons for palladium include compounds containing sulfur, phosphorus, and certain nitrogen heterocycles.[1][2]

Q4: Are there any "green" or more sustainable catalyst options for isoxazole synthesis?

A4: Yes, several green chemistry approaches have been developed:

  • Metal-free Synthesis: Reactions promoted by organic bases like DBU or even occurring without a catalyst in aqueous media or under solvent-free conditions with ball-milling have been reported.[14]

  • Heterogeneous Catalysts: Using solid-supported catalysts, such as Cu/Al₂O₃, simplifies catalyst removal and recycling, reducing waste.

  • Natural Catalysts: Some studies have explored the use of fruit juices containing natural acids as catalysts.[15][16]

  • Aqueous Media: Performing the reaction in water can be a more environmentally friendly alternative to organic solvents.[7]

Catalyst Performance Data

The following tables summarize quantitative data for different catalytic systems in isoxazole synthesis.

Table 1: Comparison of Catalysts for 1,3-Dipolar Cycloaddition

CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (10 mol%)Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxidesToluene1106-863-89[17]
Ag₂CO₃ (10 mol%)Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxidesToluene1102450-73[17]
NonePropargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxidesToluene110>24Moderate[17]
CuSO₄·5H₂O / Sodium AscorbateHydroxymidoylchloride, Substituted propargylesterAmbient--Good[3]
DBUAldoximes, Alkynes/Alkenes---Good[14]

Table 2: Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

CatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
AuCl₃ (5 mol%)Various α,β-acetylenic oximesCH₃CN801-385-95[10][12]
(IPr)AuCl (5 mol%) / AgOTs (5 mol%)2-Alkynone O-methyl oximes-RT-High[10]

Experimental Protocols

Below are detailed methodologies for key isoxazole synthesis reactions.

Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

Objective: To synthesize 3,5-disubstituted isoxazoles from a terminal alkyne and an in situ generated nitrile oxide.[10]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.1 mmol) and triethylamine (1.5 mmol) in the chosen solvent (5 mL) at 0 °C, add N-chlorosuccinimide (1.2 mmol) portion-wise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes to generate the hydroximinoyl chloride in situ.

  • To this mixture, add the terminal alkyne (1.0 mmol) and copper(I) iodide (0.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 6-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gold(III)-Catalyzed Cycloisomerization

Objective: To synthesize substituted isoxazoles from α,β-acetylenic oximes.[12]

Materials:

  • α,β-Acetylenic oxime (1.0 mmol)

  • Gold(III) chloride (AuCl₃) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Acetonitrile, 5 mL)

Procedure:

  • Dissolve the α,β-acetylenic oxime (1.0 mmol) in the solvent (5 mL) in a reaction flask.

  • Add gold(III) chloride (0.05 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 1-3 hours, monitoring the reaction by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired isoxazole.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision start Define Substrates (Alkyne & Nitrile Oxide Precursor) catalyst_selection Select Catalysts (Cu, Au, Pd, Rh, Metal-free) start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalysts) catalyst_selection->reaction_setup monitoring Monitor Progress (TLC/GC-MS) reaction_setup->monitoring workup Quench and Workup monitoring->workup purification Purify Products (Column Chromatography) workup->purification analysis Characterize Products (NMR, MS) & Calculate Yield purification->analysis evaluation Evaluate Catalyst Performance (Yield, Selectivity, Time) analysis->evaluation end Select Optimal Catalyst evaluation->end

Caption: A typical workflow for screening different catalysts for isoxazole synthesis.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield problem Low or No Product Yield cause1 Inactive Catalyst problem->cause1 cause2 Catalyst Poisoning problem->cause2 cause3 Incorrect Conditions problem->cause3 cause4 Poor Substrate Quality problem->cause4 solution1 Use Fresh/Activated Catalyst cause1->solution1 solution2 Purify Reagents/Solvents cause2->solution2 solution3 Optimize Temp/Time cause3->solution3 solution4 Purify Starting Materials cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in isoxazole synthesis.

References

Technical Support Center: Synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 5-Chloro-3-phenylbenzo[d]isoxazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the impact of solvent choice.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Polarity If using a non-polar solvent, consider switching to a more polar aprotic solvent such as acetonitrile or DMF. For reactions involving polar intermediates, a polar solvent can better solvate and stabilize them, facilitating the reaction.
Poor Solubility of Starting Materials Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a solvent mixture or a different solvent with better solubilizing properties for your specific reactants.
Solvent-Induced Side Reactions Protic solvents (e.g., alcohols, water) may interfere with certain synthetic routes by reacting with intermediates. If applicable to your chosen pathway, switch to a dry, aprotic solvent.
Incorrect Reaction Temperature for the Chosen Solvent The reaction temperature should be appropriate for the boiling point of the solvent and the energy requirements of the reaction. Ensure the temperature is optimized for the specific solvent system.

Issue 2: Formation of Impurities and By-products

Potential Cause Troubleshooting Step Rationale
Solvent Not Inert The solvent may be participating in the reaction. For example, nucleophilic solvents could react with electrophilic intermediates. Choose a non-reactive solvent under the reaction conditions.
Presence of Water in Aprotic Solvents Traces of water can lead to hydrolysis of intermediates or reagents, resulting in by-products. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Solvent-Mediated Decomposition The product or intermediates might be unstable in the chosen solvent, especially at elevated temperatures. Consider a solvent in which the product is stable or one that allows for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the synthesis of this compound?

A1: The solvent plays a crucial role in the synthesis by:

  • Dissolving Reactants: Ensuring that the starting materials are in the same phase to allow for effective interaction.

  • Stabilizing Intermediates and Transition States: The polarity and proticity of the solvent can influence the energy of intermediates and transition states, thereby affecting the reaction rate.

  • Influencing Reaction Pathway: The choice of solvent can sometimes dictate the regioselectivity or chemoselectivity of a reaction, leading to different products.

  • Heat Transfer: Acting as a medium for efficient heat transfer to maintain the desired reaction temperature.

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity can significantly impact the reaction rate and yield. Polar solvents are generally preferred for reactions involving polar or charged intermediates, as they can stabilize these species through solvation. For the synthesis of related benzisoxazoles, polar aprotic solvents have been shown to be effective.

Q3: Should I use a protic or aprotic solvent?

A3: The choice between a protic and aprotic solvent depends on the specific reaction mechanism.

  • Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They can also be nucleophilic and may interfere with reactions involving strong bases or highly electrophilic intermediates.

  • Aprotic solvents (e.g., acetonitrile, DMF, DMSO, THF) lack acidic protons. Polar aprotic solvents are often a good choice for promoting reactions that involve charged intermediates without interfering with the reaction chemistry.

For many heterocyclic syntheses, polar aprotic solvents are favored to avoid unwanted side reactions.

Q4: Are there any "green" solvent alternatives for this synthesis?

A4: While specific studies on this compound are limited, research into the synthesis of related isoxazoles has explored greener alternatives. These include the use of aqueous media or deep eutectic solvents (DES).[1] These options can reduce the environmental impact of the synthesis but may require significant optimization of reaction conditions.

Data on Solvent Effects for a Closely Related Isomer

SolventTemperature (°C)Yield (%)
o-xylene13598-99
m-xylene13598-99
p-xylene13598-99
Toluene11070
Benzene8050
DMF15330

Data extracted from a study on the synthesis of 3-phenylbenzo[c]isoxazoles.[2]

This data suggests that for this particular thermal cyclization, higher boiling aromatic hydrocarbons provide superior yields, while a polar aprotic solvent like DMF is less effective. This highlights the importance of empirical testing to determine the optimal solvent for a specific synthetic transformation.

Experimental Protocols for Related Syntheses

The following are representative protocols for the synthesis of related chloro-substituted isoxazoles, illustrating the types of solvents and conditions that have been successfully employed.

Protocol 1: Synthesis of 5-Chloro-3-phenylisoxazole

This procedure utilizes nitromethane as the solvent.

  • Reactants: Nitrosylsulfuric acid, 1,1-dichloro-2-phenylethene, nitromethane.

  • Procedure:

    • To a reaction vessel containing nitromethane (3 mL), add nitrosylsulfuric acid (3 mmol) and the corresponding 1,1-dichlorocyclopropane (1 mmol).

    • Stir the reaction mixture vigorously and heat gradually from room temperature to 70-75 °C.

    • Maintain the temperature at 70-75 °C for 3-4 hours.

    • After cooling, pass the resulting mixture through a layer of silica gel, washing with chloroform.

    • Evaporate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be recrystallized from ethanol or purified by column chromatography.

  • Reported Yield: 77%[3]

Protocol 2: General Procedure for Synthesis of 5-Chloroisoxazoles from Isoxazol-5(4H)-ones

This method uses phosphorus oxychloride (POCl₃) as both a reagent and a solvent.

  • Reactants: Isoxazol-5(4H)-one, triethylamine, phosphorus oxychloride.

  • Procedure:

    • To a stirring suspension of the isoxazol-5(4H)-one (3 mmol) in POCl₃ (4 mL) at 0 °C, add triethylamine (2.5 mmol) dropwise.

    • Stir the mixture at 75 °C for 12 hours.

    • Pour the reaction mixture into ice (300 g) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine and dry over Na₂SO₄.

    • Evaporate the solvent under reduced pressure and purify the product by column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials & Solvent dissolve Dissolve Reactants in Solvent start->dissolve react Heat and Stir under Inert Atmosphere dissolve->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Crystallization/Chromatography) extract->purify end end purify->end Isolated Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solvent Solvent-Related Issues cluster_conditions Other Conditions start Low Yield or Impurities Observed polarity Is solvent polarity optimal? start->polarity solubility Are reactants fully soluble? start->solubility side_reactions Is the solvent inert and dry? start->side_reactions temperature Is the temperature correct? start->temperature time Is the reaction time sufficient? start->time reagents Are reagents pure? start->reagents change_solvent Change Solvent polarity->change_solvent solubility->change_solvent use_dry_inert_solvent Use Dry/Inert Solvent side_reactions->use_dry_inert_solvent optimize_temp Optimize Temperature temperature->optimize_temp optimize_time Optimize Reaction Time time->optimize_time purify_reagents Purify Reagents reagents->purify_reagents

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-3-phenylbenzo[d]isoxazole and Other Benzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, benzisoxazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of 5-Chloro-3-phenylbenzo[d]isoxazole against other relevant benzisoxazoles, offering insights into its synthesis, biological activities, and structure-activity relationships, supported by experimental data for the broader class of compounds.

Physicochemical Properties

A foundational aspect of any comparative analysis is understanding the fundamental physicochemical properties of the compounds . These properties often influence the pharmacokinetic and pharmacodynamic behavior of a molecule.

PropertyThis compound3-Phenylbenzo[d]isoxazole5-Nitro-3-phenylbenzo[d]isoxazole
Molecular Formula C₁₃H₈ClNOC₁₃H₉NOC₁₃H₈N₂O₃
Molecular Weight 229.66 g/mol 195.22 g/mol 240.22 g/mol
Appearance Solid--
Melting Point 115-117 °C--

Synthesis of Benzisoxazole Derivatives

The synthesis of benzisoxazole derivatives often involves the cyclization of a suitably substituted precursor. A general synthetic pathway for 3-substituted benzisoxazoles is depicted below. The specific synthesis of this compound can be achieved from 2-amino-5-chlorobenzophenone.

cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2-Amino-5-chlorobenzophenone 2-Amino-5-chlorobenzophenone Cyclization Cyclization 2-Amino-5-chlorobenzophenone->Cyclization Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Cyclization This compound This compound Cyclization->this compound

General synthesis of this compound.

Comparative Biological Activity

Benzisoxazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. The nature and position of substituents on the benzisoxazole scaffold play a crucial role in determining the potency and selectivity of their biological effects.

Antimicrobial Activity

Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as a chloro group, on the benzisoxazole ring can enhance antimicrobial activity. While direct comparative data for this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. For instance, various 5-chloro-benzoxazolinone derivatives have demonstrated good antibacterial and antifungal activity.

A study on a series of novel benzisoxazole derivatives showed that compounds bearing electron-withdrawing nitro groups exhibited good anti-inflammatory activity, while unsubstituted derivatives showed promising antibacterial activity against various bacterial strains. Another study highlighted that benzisoxazole derivatives with chloro and bromo functional groups showed excellent antimicrobial activity compared to those with electron-donating groups.

Table 1: Antimicrobial Activity of Representative Benzisoxazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)Reference
Benzisoxazole derivative (unsubstituted phenyl)Escherichia coliGood
Benzisoxazole derivative (unsubstituted phenyl)Klebsiella pneumoniaeGood
Benzisoxazole derivative (unsubstituted phenyl)Salmonella typhiGood
Benzisoxazole derivative (unsubstituted phenyl)Bacillus subtilisGood
Chloro and Bromo substituted BenzisoxazolesBacillus subtilisExcellent
Chloro and Bromo substituted BenzisoxazolesEscherichia coliExcellent
Anticancer Activity

A study on novel benzisoxazole derivatives demonstrated their potential to induce apoptosis and inhibit angiogenesis, key processes in cancer progression. The most promising compound from this series, which featured a 6-fluoro substitution, exhibited significant cytotoxicity against triple-negative breast cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Start Start Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Compound Dilutions Prepare Compound Dilutions Prepare Microbial Inoculum->Prepare Compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC End End Determine MIC->End

Workflow for antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound Add MTT Solution Add MTT Solution Treat with Compound->Add MTT Solution Incubate Incubate Add MTT Solution->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance End End Measure Absorbance->End

Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on structure-activity relationship studies of the broader benzisoxazole class, the presence of the 5-chloro substituent is anticipated to confer potent biological activities. While direct comparative experimental data for this specific compound is limited in the current literature, the analysis of related benzisoxazole derivatives provides strong evidence for its potential as an antimicrobial and anticancer agent. Further in-depth studies are warranted to fully elucidate its pharmacological profile and compare its efficacy directly with other leading benzisoxazole candidates.

A Comparative Guide to the Structure-Activity Relationship of Benzo[d]isoxazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzo[d]isoxazole derivatives and related isoxazole analogs, with a focus on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on 5-Chloro-3-phenylbenzo[d]isoxazole derivatives, this guide draws upon data from closely related structural analogs to infer potential SAR trends. The information presented is intended to guide researchers in the design and development of novel therapeutic agents based on this scaffold.

I. Comparative Analysis of Anticancer Activity

The anticancer activity of benzo[d]isoxazole and isoxazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold and its appended phenyl rings. This section summarizes the quantitative data from studies on structurally related compounds to provide a comparative overview.

Table 1: Cytotoxic Activity of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives [1][2]

A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The general structure of the tested compounds features a 3-(2-chlorophenyl)-5-methylisoxazole core with varying substituents on the N-phenyl ring of the carboxamide.

Compound IDN-Phenyl SubstituentMCF-7 IC₅₀ (µg/mL)HeLa IC₅₀ (µg/mL)Hep3B IC₅₀ (µg/mL)
2a 4-tert-butyl39.8039.80>100 (inactive)
2d 3,4-dimethoxy63.1018.6223.44
2e 2,5-dimethoxy79.4344.6723.99
2g 3,4,5-trimethoxy>400 (inactive)>400 (inactive)>400 (inactive)
DOX Doxorubicin (Std.)1.581.001.26

Key SAR Observations:

  • The substitution pattern on the N-phenyl ring significantly impacts cytotoxic activity.

  • Compounds with dimethoxy substitutions (2d and 2e ) showed the most potent activity against Hep3B cells.[1][2]

  • Compound 2d was the most active against the HeLa cell line.[1][2]

  • Increasing the number of methoxy groups to three (2g ) resulted in a loss of activity.[1][2]

  • A bulky lipophilic group like tert-butyl at the 4-position (2a ) conferred moderate activity against MCF-7 and HeLa cells but was inactive against Hep3B.[1][2]

Table 2: Inhibitory Effects of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives against HIF-1α Transcription [3]

A series of benzo[d]isoxazole derivatives were evaluated for their ability to inhibit Hypoxia-Inducible Factor (HIF)-1α transcription, a key target in cancer therapy. The core structure is an N-phenylbenzo[d]isoxazole-3-carboxamide.

Compound IDN-Phenyl SubstituentHIF-1α IC₅₀ (nM)
15 4-(dimethylamino)24
31 4-acetyl24
14 4-methoxy43
16 4-(trifluoromethyl)56
13 4-fluoro72
12 4-chloro100
11 Unsubstituted>1000

Key SAR Observations:

  • Substitution on the N-phenyl ring is crucial for HIF-1α inhibitory activity.

  • Electron-donating (dimethylamino) and electron-withdrawing (acetyl) groups at the para-position resulted in the most potent compounds (15 and 31 ).[3]

  • A general trend of increased potency was observed with para-substitution compared to the unsubstituted analog (11 ).[3]

  • Halogen substitution (12 , 13 ) also conferred significant activity.[3]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives [1]

  • Step 1: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: The starting carboxylic acid is prepared through a multi-step synthesis, typically involving the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the carboxylic acid at the 4-position.

  • Step 2: Amide Coupling: To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL), DMAP (0.3 mmol) and EDC (1.8 mmol) are added. The mixture is stirred under a nitrogen atmosphere at room temperature for 30 minutes. The appropriate aniline derivative (1.8 mmol) is then added, and the reaction is stirred for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and extracted with 1% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and evaporated. The crude product is purified by flash chromatography or crystallization.

Cytotoxicity Assay (MTT Assay) [4][5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Dual-Luciferase Reporter Assay for HIF-1α Transcription [3]

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are seeded in 96-well plates and co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment and Hypoxia Induction: After 24 hours of transfection, the cells are treated with the test compounds at various concentrations. The cells are then placed in a hypoxic chamber (1% O₂) for another 24 hours to induce HIF-1α activity.

  • Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of inhibition of HIF-1α transcriptional activity is calculated relative to the vehicle-treated control under hypoxic conditions. The IC₅₀ values are determined from the dose-response curves.

III. Visualizations

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of benzo[d]isoxazole derivatives purification Purification (Chromatography/Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity_assay cell_culture Cancer Cell Line Culture cell_culture->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis target_assay Target-based Assay (e.g., Kinase Inhibition, HIF-1α Reporter Assay) data_analysis->target_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) data_analysis->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis data_analysis->cell_cycle_analysis

Caption: Workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.

Inferred Signaling Pathway for HIF-1α Inhibition by Benzo[d]isoxazole Derivatives

hif1a_pathway hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization dimerization HIF-1α/HIF-1β Dimerization hif1a_stabilization->dimerization hre_binding Binding to HRE dimerization->hre_binding gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) hre_binding->gene_transcription tumor_progression Tumor Progression (Angiogenesis, Metabolism) gene_transcription->tumor_progression benzo_isoxazole Benzo[d]isoxazole Derivatives benzo_isoxazole->inhibition inhibition->hre_binding

Caption: Hypothesized mechanism of action for benzo[d]isoxazole derivatives inhibiting HIF-1α mediated gene transcription.

References

comparing the efficacy of 5-Chloro-3-phenylbenzo[d]isoxazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Efficacy of 5-Chloro-3-phenylbenzo[d]isoxazole Analogs for Researchers and Drug Development Professionals

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data, to aid researchers and scientists in the field of drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in several clinically approved drugs.[1][2] Modifications to the this compound core have led to the development of potent anticancer, anti-inflammatory, and α-glucosidase inhibitory agents.[3][4][5]

Comparative Efficacy of Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and the benzo[d]isoxazole core. Structure-activity relationship (SAR) studies have revealed that the introduction of certain functional groups can enhance potency and selectivity.[1][4]

Anticancer Activity

Several studies have evaluated the anticancer potential of isoxazole derivatives against various cancer cell lines. For instance, a series of 3,5-disubstituted isoxazole derivatives were synthesized and tested against the MDA-MB 231 breast cancer cell line.[3] The results indicated that compounds with diphenyl and chloro substitutions exhibited significant inhibitory concentrations.[3] Specifically, an analog with a biphenyl group at the 3rd position and a 2,4-dichlorophenyl group at the 5th position of the isoxazole ring showed a GI50 value of 46.3 μg/mL.[3]

Another study on isoxazole-carboxamide derivatives reported their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[6] The results highlighted that the anticancer activity was dependent on the specific analog and the cancer cell line.[6]

Table 1: Anticancer Efficacy of this compound and Related Analogs

Compound IDStructure/ModificationCancer Cell LineIC50/GI50 (μM)Reference
1d 3-(biphenyl)-5-(2,4-dichlorophenyl)isoxazoleMDA-MB 23146.3 (μg/mL)[3]
2a 5-(4-chlorophenyl)-N-(2-hydroxyphenyl)isoxazole-3-carboxamideHeLa39.80 (μg/mL)[6]
2d 5-(4-chlorophenyl)-N-(4-fluorophenyl)isoxazole-3-carboxamideHeLa15.48 (μg/mL)[6]
2d 5-(4-chlorophenyl)-N-(4-fluorophenyl)isoxazole-3-carboxamideHep3B~23 (μg/mL)[6]
2e 5-(4-chlorophenyl)-N-(4-bromophenyl)isoxazole-3-carboxamideHep3B~23 (μg/mL)[6]
8 Isoxazole-based ureate derivativeHepG20.84[7]
10a Isoxazole-based hydrazone derivativeHepG20.79[7]
10c Isoxazole-based hydrazone derivativeHepG20.69[7]
α-Glucosidase Inhibitory Activity

A series of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl) benzo[d]isoxazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity.[4][8] All tested compounds in this series demonstrated promising inhibitory activity, with IC50 values ranging from 14.69 to 38.71 nmol, which is comparable to or better than the standard drug Acarbose (IC50 35.91 nmol).[4][8] SAR analysis revealed that electron-withdrawing substituents such as Br and CF3 on the aryl ring significantly enhanced the inhibitory activity.[4][8]

Table 2: α-Glucosidase Inhibitory Efficacy of Benzo[d]isoxazole Analogs

Compound IDR-group on Aryl RingIC50 (nmol)Reference
9a H15.17[8]
9n 4-Br14.69[8]
9o 3-CF3, 4-Br16.28[8]
Acarbose (Standard) -35.91[8]

Mechanism of Action and Signaling Pathways

The anticancer effects of isoxazole derivatives are attributed to various mechanisms, including the inhibition of key signaling proteins like Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), induction of apoptosis, and disruption of tubulin polymerization.[1][7][9]

HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous oncoproteins.[9] Isoxazole-based compounds have been developed as HSP90 inhibitors, leading to the degradation of client proteins and subsequent inhibition of cancer cell growth.[9]

HSP90_Inhibition_Pathway cluster_downstream Downstream Effects Isoxazole_Analog This compound Analog HSP90 HSP90 Isoxazole_Analog->HSP90 Inhibition Oncoproteins Oncogenic Client Proteins (e.g., Akt, HER2, RAF-1) HSP90->Oncoproteins Stabilization Degradation Proteasomal Degradation Oncoproteins->Degradation leads to Proliferation Cell Proliferation & Survival Oncoproteins->Proliferation Apoptosis Apoptosis Degradation->Apoptosis

Figure 1: Simplified signaling pathway of HSP90 inhibition by isoxazole analogs.

VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Isoxazole-based carboxamides, ureates, and hydrazones have been investigated as potential VEGFR2 inhibitors.[7]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazole Derivatives

A common method for synthesizing 3,5-disubstituted isoxazole derivatives involves a two-step process:[3]

  • Chalcone Synthesis: Chalcone derivatives are prepared by the Claisen-Schmidt condensation of an appropriate aldehyde and ketone in a basic alcoholic solution in a cold environment.[3]

  • Isoxazole Formation: The synthesized chalcone is then reacted with hydroxylamine hydrochloride under microwave irradiation (e.g., 210 W for 5-20 minutes) to yield the isoxazole derivative. The product is typically purified by recrystallization.[3]

Synthesis_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde Ketone Ketone Chalcone Chalcone Intermediate Aldehyde->Chalcone Ketone->Chalcone Isoxazole 3,5-Disubstituted Isoxazole Analog Chalcone->Isoxazole Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole

References

Validation of the Biological Target for 5-Chloro-3-phenylbenzo[d]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the putative biological target of 5-Chloro-3-phenylbenzo[d]isoxazole. While the direct biological target of this compound is not extensively characterized in publicly available literature, this document outlines a systematic approach to its validation, using a hypothetical target, Protein Kinase X (PKX), based on the known activities of similar isoxazole-containing compounds. This guide compares the activity of this compound with a well-characterized, potent, and selective inhibitor of PKX, known as "Comparator A."

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data from key in vitro assays comparing the inhibitory effects of this compound and Comparator A on the putative target, PKX, and a related kinase, PKY, to assess selectivity.

Compound PKX IC50 (nM) PKY IC50 (nM) Selectivity (PKY/PKX)
This compound150>10,000>66
Comparator A10>10,000>1000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The assay uses a recombinant human PKX enzyme and a fluorescently labeled peptide substrate.

  • Procedure:

    • A solution of recombinant PKX (10 nM) was prepared in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serial dilutions of this compound and Comparator A were prepared in DMSO and then diluted in kinase buffer.

    • In a 384-well plate, 2.5 µL of the compound dilutions were mixed with 2.5 µL of the PKX enzyme solution and incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by adding 5 µL of a mixture containing ATP (10 µM) and the fluorescently labeled peptide substrate (200 nM).

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of 10 µL of a termination buffer containing EDTA.

    • The amount of phosphorylated and unphosphorylated substrate was determined using a microplate reader with appropriate fluorescence filters.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement in a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability.

  • Procedure:

    • Human cancer cell line expressing PKX was cultured to 80% confluency.

    • Cells were treated with either vehicle (DMSO), this compound (10 µM), or Comparator A (1 µM) for 1 hour.

    • After treatment, the cells were harvested, washed, and resuspended in PBS.

    • The cell suspension was aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • The cells were then lysed by freeze-thaw cycles.

    • The soluble fraction of the lysate was separated from the precipitated proteins by centrifugation.

    • The amount of soluble PKX at each temperature was quantified by Western blotting using a specific antibody against PKX.

    • A melting curve was generated by plotting the amount of soluble PKX as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the functional consequence of target inhibition in a cellular signaling pathway.

  • Principle: This experiment measures the phosphorylation status of a known downstream substrate of PKX.

  • Procedure:

    • Cells were seeded in 6-well plates and allowed to attach overnight.

    • The cells were then treated with increasing concentrations of this compound or Comparator A for 2 hours.

    • Following treatment, the cells were lysed, and total protein was quantified using a BCA assay.

    • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of the PKX substrate.

    • A primary antibody against the total form of the substrate and a housekeeping protein (e.g., GAPDH) were used for normalization.

    • The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities were quantified using image analysis software.

Mandatory Visualizations

G cluster_0 PKX Signaling Pathway cluster_1 Inhibitors GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PKX Protein Kinase X (PKX) Receptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Compound This compound Compound->PKX Comparator Comparator A Comparator->PKX

Caption: Putative signaling pathway of Protein Kinase X (PKX) and the inhibitory action of test compounds.

G cluster_0 Target Validation Workflow Start Start: Putative Target Identified BiochemicalAssay In Vitro Kinase Assay (Determine IC50) Start->BiochemicalAssay CellularAssay Cellular Thermal Shift Assay (Confirm Target Engagement) BiochemicalAssay->CellularAssay Potent Inhibitor FunctionalAssay Western Blot for Downstream Signaling (Assess Functional Effect) CellularAssay->FunctionalAssay Target Engaged Conclusion Conclusion: Target Validated FunctionalAssay->Conclusion Pathway Modulated

Caption: Experimental workflow for the validation of a biological target.

The Benzisoxazole Nucleus: A Privileged Scaffold Amenable to Bioisosteric Replacement Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzisoxazole core represents a cornerstone in medicinal chemistry, forming the foundation of numerous clinically significant drugs. Its versatile structure and favorable physicochemical properties have led to its incorporation in a wide array of therapeutic agents. However, the constant drive for improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of bioisosteric replacement strategies. This guide provides a comparative analysis of common bioisosteric replacements for the benzisoxazole core, supported by available experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

The benzisoxazole ring system is a key pharmacophore in several successful drugs, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide. The unique electronic and conformational properties of this bicyclic heterocycle contribute to its ability to interact with a variety of biological targets. Bioisosterism, the interchange of atoms or groups with similar physical and chemical properties, is a powerful tool to modulate the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a lead compound. This guide will delve into the most common bioisosteric replacements for the benzisoxazole core, including indazole, benzothiophene, and benzofuran, and present a comparative overview of their impact on biological activity.

Comparative Analysis of Benzisoxazole Bioisosteres

The selection of an appropriate bioisostere for the benzisoxazole core is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Below is a summary of key bioisosteric replacements and their observed effects.

Bioisosteric CoreKey Physicochemical Differences from BenzisoxazoleImpact on Biological Activity (Examples)
Indazole Isomeric with benzisoxazole (1,2-benzisoxazole vs. 1H-indazole). Possesses a pyrazole ring fused to benzene, offering a hydrogen bond donor in the 1-position. Generally more polar.Often maintains or enhances affinity for CNS targets. Can modulate receptor subtype selectivity. For example, some indazole derivatives have shown potent antipsychotic activity by targeting dopamine D2 and serotonin 5-HT2A receptors, similar to benzisoxazole-based drugs.[1]
Benzothiophene Replacement of the isoxazole oxygen with a sulfur atom. Generally more lipophilic and less polar than benzisoxazole.Can enhance metabolic stability and brain penetration. Benzothiophene-containing compounds have been explored as antipsychotics and kinase inhibitors, sometimes showing improved potency over their benzisoxazole counterparts.
Benzofuran Replacement of the isoxazole nitrogen with a carbon and the oxygen at a different position. Structurally similar to benzisoxazole but with altered electronic distribution.Can offer a different vector for substituent placement and may alter binding modes. Benzofuran derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrase, with some analogs showing high potency.[2]
Benzisothiazole Replacement of the isoxazole oxygen with a sulfur atom while retaining the nitrogen. Increases lipophilicity compared to benzisoxazole.Can lead to altered receptor binding profiles and improved pharmacokinetic properties. A series of benzisothiazole-3-carboxamides have shown promising atypical antipsychotic activity with affinity for D2, 5-HT2A, and 5-HT1A receptors.[3]

Experimental Data: A Head-to-Head Comparison

Direct comparative studies of benzisoxazole-containing drugs and their precise bioisosteric analogs are not abundantly available in the public domain. However, analysis of different compound series targeting the same biological receptors provides valuable insights.

Table 1: Comparative Antipsychotic Activity Profile

Compound ClassTarget ReceptorsKey FindingsReference
Benzisoxazole Derivatives (e.g., Risperidone)Dopamine D2, Serotonin 5-HT2APotent antagonists with high affinity for both receptors. Effective in treating positive and negative symptoms of schizophrenia.[4][5][4][5]
Benzisothiazole-3-carboxamidesDopamine D2, Serotonin 5-HT2A, 5-HT1AShowed a promising profile for atypical antipsychotic activity with reduced extrapyramidal symptom (EPS) liability in animal models.[3][3]
Indazole DerivativesDopamine D2, Serotonin 5-HT2ACertain derivatives exhibit potent antipsychotic activity with a potential for reduced EPS, similar to atypical antipsychotics.[1][1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

Objective: To determine the binding affinity of test compounds for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligands: [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors.

  • Non-specific binding competitors: Haloperidol for D2, Mianserin for 5-HT2A.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Voltage-Clamp Assay for Voltage-Gated Sodium Channels

Objective: To assess the effect of test compounds on the function of voltage-gated sodium channels.

Materials:

  • Cells stably expressing the desired sodium channel subtype (e.g., Nav1.7).

  • Patch-clamp setup including an amplifier, digitizer, and data acquisition software.

  • Micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

  • Test compounds at various concentrations.

Procedure:

  • Culture the cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Form a high-resistance seal (gigaohm) between the micropipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Record the peak inward current at each voltage step.

  • Apply the test compound by perfusing the recording chamber.

  • Repeat the voltage-step protocol in the presence of the compound.

  • Analyze the data to determine the effect of the compound on the current-voltage relationship and channel gating properties.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory activity of test compounds against carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase II (hCA II).

  • Substrate: 4-nitrophenyl acetate (4-NPA).

  • Assay buffer: 20 mM Tris-HCl, pH 7.5.

  • Test compounds at various concentrations.

  • A spectrophotometer capable of reading at 400 nm.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add hCA II and the test compound or buffer (for control).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate (4-NPA).

  • Immediately measure the absorbance at 400 nm at regular intervals for a set period (e.g., 10 minutes) to monitor the formation of 4-nitrophenolate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition for each compound concentration relative to the control.

  • Calculate the IC₅₀ value by non-linear regression analysis.

Visualizing the Molecular Landscape: Signaling Pathways and Mechanisms

To provide a clearer understanding of the biological context in which benzisoxazole derivatives and their bioisosteres operate, the following diagrams illustrate key signaling pathways and mechanisms of action.

Bioisosteric_Replacement_Strategy cluster_core Core Scaffold cluster_bioisosteres Bioisosteric Replacements Benzisoxazole Benzisoxazole Indazole Indazole Benzisoxazole->Indazole Maintains CNS Activity Benzothiophene Benzothiophene Benzisoxazole->Benzothiophene Improves Metabolic Stability Benzofuran Benzofuran Benzisoxazole->Benzofuran Alters Binding Mode

Bioisosteric replacement strategies for the benzisoxazole core.

D2_5HT2A_Signaling cluster_receptor Receptor Level cluster_downstream Downstream Signaling Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Risperidone->5HT2AR Antagonist Gi Gi D2R->Gi Activates Gq Gq 5HT2AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Sodium_Channel_Inhibition Resting_State Resting State (Channel Closed) Depolarization Depolarization Resting_State->Depolarization Open_State Open State (Na⁺ Influx) Depolarization->Open_State Zonisamide Zonisamide Open_State->Zonisamide Binds to inactivated state Action_Potential Action_Potential Open_State->Action_Potential Inactivated_State Inactivated State (Channel Blocked) Zonisamide->Inactivated_State Stabilizes Inactivated_State->Resting_State Slow recovery

Mechanism of action of Zonisamide on voltage-gated sodium channels.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase CA_Active_Site Active Site (Zn²⁺) H2CO3 H₂CO₃ CA_Active_Site->H2CO3 Catalyzes H2O H2O H2O->CA_Active_Site CO2 CO2 CO2->CA_Active_Site HCO3 HCO₃⁻ H2CO3->HCO3 H+ H⁺ H2CO3->H+ Zonisamide Zonisamide Zonisamide->CA_Active_Site Inhibits

Mechanism of carbonic anhydrase inhibition by Zonisamide.

Conclusion

The benzisoxazole scaffold remains a highly valuable starting point in drug design. However, the strategic application of bioisosteric replacement offers a powerful avenue to refine and enhance the properties of lead compounds. By understanding the subtle yet significant changes in physicochemical and pharmacological properties induced by replacing the benzisoxazole core with moieties such as indazole, benzothiophene, or benzofuran, medicinal chemists can more effectively navigate the complex landscape of drug discovery. The data and protocols presented in this guide aim to provide a solid foundation for these endeavors, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-3-phenylbenzo[d]isoxazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective comparison of 5-Chloro-3-phenylbenzo[d]isoxazole based inhibitors against alternative compounds. Due to the limited availability of public cross-reactivity data for this specific scaffold, this document uses illustrative data from related benzo[d]isoxazole analogs to present a comprehensive methodology for performance comparison, supported by detailed experimental protocols and data visualization.

Data Presentation: Inhibitor Potency and Selectivity

Effective comparison of inhibitors requires a clear presentation of their potency against the primary target and their selectivity against a panel of relevant off-targets.

Table 1: Primary Target Potency of Benzo[d]isoxazole Based Inhibitors (Illustrative)

This table summarizes the inhibitory activities of several benzo[d]isoxazole derivatives against their intended biological targets. This allows for a direct comparison of on-target potency.

Compound IDCore ScaffoldPrimary TargetIC50 (nM)Reference CompoundRef. IC50 (nM)
Hypothetical-A1 This compoundKinase X15Staurosporine5
Compound 15 N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamideHIF-1α Transcription24Acriflavine1200
Compound 31 N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamideHIF-1α Transcription24Acriflavine1200
Compound 9j 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazoleα-glucosidase14.69Acarbose35.91
Table 2: Cross-Reactivity Profile of an Illustrative Benzo[d]isoxazole Inhibitor (Compound 15)

To assess the selectivity of a lead compound, it is crucial to screen it against a panel of potential off-targets. The following table is based on the selectivity panel screening of a related benzo[d]isoxazole derivative, Compound 15, which was tested at a concentration of 10 μM.[1] This format is essential for identifying potential sources of toxicity or polypharmacology.

Target ClassTargetInhibition at 10 µM (%)Assay Type
Primary Target HIF-1α >99% (IC50 = 24 nM) Dual-Luciferase Reporter
Monoamine OxidaseMAO-A75.3Amplex Red
Adenosine ReceptorADORA2A35.6Radioligand Binding
Adrenergic ReceptorADRB212.1Radioligand Binding
Dopamine ReceptorDRD28.5Radioligand Binding
Histamine ReceptorHRH1< 5Radioligand Binding
Serotonin ReceptorHTR2B< 5Radioligand Binding
Ion ChannelhERG15.2Electrophysiology
KinaseCDK2/cyclin A< 10Biochemical Assay
KinaseVEGFR2< 10Biochemical Assay
ProteaseCathepsin B< 5Biochemical Assay

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validation of cross-reactivity data.

Kinase Selectivity Profiling Assay

This protocol outlines a common method for assessing the selectivity of an inhibitor against a broad panel of protein kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of purified human protein kinases.

Methodology:

  • Reagents: Purified active kinases, corresponding peptide or protein substrates, γ-³²P-ATP or unlabeled ATP, test compound, and kinase reaction buffer.

  • Procedure:

    • A purified active kinase is incubated with the test inhibitor at various concentrations.

    • The reaction is initiated by adding the specific substrate and ATP. For radiometric assays, γ-³²P or γ-³³P labeled ATP is used.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel onto the substrate.

    • Alternatively, for non-radiometric assays, the consumption of ATP can be measured using a luminescent reagent like Kinase-Glo®, which quantifies the remaining ATP. The signal is inversely correlated with kinase activity.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

HIF-1α Dual-Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).[1]

Objective: To measure the inhibitory effect of a compound on HIF-1α-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in appropriate media.

    • Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., SV40) to serve as a transfection control.

  • Compound Treatment and Hypoxia Induction:

    • After transfection, cells are treated with various concentrations of the test compound.

    • Cells are then incubated under hypoxic conditions (e.g., 1% O₂) for 16-24 hours to induce HIF-1α activity.

  • Cell Lysis and Luciferase Measurement:

    • The culture medium is removed, and cells are washed with PBS.

    • Passive Lysis Buffer is added to each well, and the plate is incubated to lyse the cells.

    • The cell lysate is transferred to a luminometer plate.

    • Luciferase Assay Reagent II is added to measure firefly luciferase activity (the experimental reporter).

    • Stop & Glo® Reagent is then added, which quenches the firefly signal and initiates the Renilla luciferase reaction (the control reporter).

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The inhibitory activity is calculated as the percentage reduction in normalized luciferase activity compared to vehicle-treated cells. IC50 values are calculated from the dose-response curve.[2][3]

Competitive Ligand Binding Assay

This assay determines the affinity of a test compound for a target receptor by measuring its ability to displace a known, labeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor or enzyme.

Methodology:

  • Reagents: A source of the target protein (e.g., cell membrane preparation or purified protein), a labeled reference ligand (radiolabeled or fluorescently labeled) with known affinity, and the unlabeled test compound.

  • Procedure:

    • The target protein is incubated with a fixed concentration of the labeled reference ligand.

    • Increasing concentrations of the unlabeled test compound are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free labeled ligand are separated (e.g., via filtration or size-exclusion chromatography).

    • The amount of bound labeled ligand is quantified.

  • Data Analysis: The concentration of the test compound that displaces 50% of the bound labeled ligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the labeled ligand.[4]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

HIF_1a_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors (e.g., EGF, IGF) Receptor Tyrosine Kinase Receptor (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates HIF1a HIF-1α mTORC1->HIF1a Promotes Translation VHL VHL HIF1a->VHL Inhibited by Hypoxia Proteasome Proteasomal Degradation HIF1_Complex HIF-1α/β Complex HIF1a->HIF1_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex VHL->Proteasome Targets for Hypoxia Hypoxia (Low O2) Hypoxia->HIF1a Stabilizes HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, PDK1) HRE->Target_Genes Activates Inhibitor Benzo[d]isoxazole Inhibitor Inhibitor->HIF1_Complex Inhibits Transcription Inhibitor_Profiling_Workflow start Synthesized Inhibitor Library primary_screen Primary Screen (Single Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds hit_validation Hit Validation & Confirmation dose_response->hit_validation selectivity_panel Cross-Reactivity Profiling (e.g., Kinase Panel) hit_validation->selectivity_panel Confirmed Hits cellular_assays Cell-Based Assays (Target Engagement, Toxicity) selectivity_panel->cellular_assays lead_compound Lead Compound Identified cellular_assays->lead_compound Competitive_Binding_Logic Target Target Protein Binding Site Signal Measured Signal (from Labeled Ligand) Target->Signal Generates Labeled_Ligand Labeled Ligand (Constant Conc.) Labeled_Ligand->Target:bs Binds Test_Inhibitor Test Inhibitor (Increasing Conc.) Test_Inhibitor->Target:bs Competes for Binding Test_Inhibitor->Signal Reduces

References

Benchmarking 5-Chloro-3-phenylbenzo[d]isoxazole Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cyclooxygenase (COX) inhibitory activity of 5-Chloro-3-phenylbenzo[d]isoxazole against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on this compound's bioactivity, this comparison leverages data from structurally related isoxazole compounds and benchmarks them against well-characterized COX inhibitors.

The isoxazole scaffold is a recognized pharmacophore in several COX inhibitors.[1][2][3][4][5] This suggests that this compound may also exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.

Comparative Analysis of Inhibitory Potency

To contextualize the potential efficacy of this compound, its inhibitory constants (IC50) would need to be determined experimentally. For the purpose of this guide, we present the IC50 values of a structurally related isoxazole derivative, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), alongside the well-established COX inhibitors, Diclofenac (non-selective) and Celecoxib (COX-2 selective).

CompoundTarget EnzymeIC50 (µM)Selectivity (COX-1/COX-2)
This compound COX-1/COX-2UnknownUnknown
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)[1]COX-119>2.6
COX-2>50
Diclofenac [6][7][8]COX-10.004 - 0.611~1
COX-20.0013 - 0.63
Celecoxib [9][10][11]COX-12.8~0.03
COX-20.04 - 0.091

Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A lower ratio indicates higher selectivity for COX-2. The data for P6 suggests a preference for COX-1 inhibition.[1]

Experimental Protocols

To determine the COX inhibitory activity of this compound, a standardized in vitro assay can be employed.

Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol is based on the principle of measuring the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (this compound) and reference inhibitors (Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • PGE2 ELISA kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the enzyme solution to the appropriate wells.

  • Inhibitor Incubation: Add the diluted test compound or reference inhibitor to the designated wells. Include control wells with no inhibitor.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and reference inhibitors. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Scientific Workflow

The following diagrams illustrate the COX signaling pathway and the experimental workflow for assessing inhibitors.

COX_Signaling_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation This compound This compound COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Known Inhibitors (e.g., NSAIDs) Known Inhibitors (e.g., NSAIDs) Known Inhibitors (e.g., NSAIDs)->COX-1 / COX-2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Stop Reaction C->D E Quantify Prostaglandin Production (ELISA) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

References

Assessing the Selectivity of 5-Chloro-3-phenylbenzo[d]isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-3-phenylbenzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The precise substitution pattern on both the phenyl and the benzo[d]isoxazole rings plays a crucial role in determining the potency and, critically, the selectivity of these compounds against their intended biological targets. This guide provides a comparative overview of the selectivity of derivatives based on this core structure, supported by available experimental data and detailed methodologies for assessing target engagement and selectivity.

Comparative Selectivity of Benzo[d]isoxazole Derivatives

While comprehensive selectivity screening data for a wide range of this compound derivatives against large panels of targets is not extensively available in the public domain, data from closely related analogs highlight the potential for developing highly selective inhibitors. The following table summarizes the inhibitory activities of representative benzo[d]isoxazole derivatives against their primary targets and, where available, key off-targets. This data serves to illustrate the importance of substitution patterns in achieving selectivity.

Compound IDCore StructurePrimary Target(s)IC50 (nM)Off-Target(s)IC50 (nM)Reference
Compound 15 N-(4-methoxyphenyl)benzo[d]isoxazole-3-carboxamideHIF-1α24MAO-A>10,000[1]
Y16524 5-imidazole-3-methylbenz[d]isoxazolep30010BRD4>10,000[2]
Y16526 5-imidazole-3-methylbenz[d]isoxazolep30030BRD4>10,000[2]
Compound 9n 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazoleα-glucosidase14.69--[3]
Compound 9o 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazoleα-glucosidase16.28--[3]

Experimental Protocols for Selectivity Assessment

Accurate assessment of compound selectivity is paramount in drug discovery to minimize off-target effects and potential toxicity. A variety of in vitro assays are employed to determine the activity of a compound against a panel of related and unrelated biological targets.

Kinase Selectivity Profiling

A common approach to assess the selectivity of kinase inhibitors is to screen them against a large panel of kinases.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Incubation Incubate Compound with Kinases Compound->Incubation KinasePanel Kinase Panel (e.g., 200+ kinases) KinasePanel->Incubation ATP ATP Solution Reaction Initiate Kinase Reaction (Add ATP and Substrate) ATP->Reaction Substrate Substrate Substrate->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., Phosphorylation) Reaction->Detection IC50 Determine IC50 Values Detection->IC50 SelectivityScore Calculate Selectivity Score IC50->SelectivityScore

Caption: Workflow for kinase selectivity profiling.

Protocol: Radiometric Kinase Assay (Example)

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the compound to the desired concentrations in assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

    • Prepare a solution of the recombinant kinase in assay buffer.

    • Prepare a solution of the specific peptide substrate and [γ-³³P]ATP in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/[γ-³³P]ATP mixture.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and dry.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

GPCR Selectivity Profiling

For compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for determining binding affinity and selectivity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Cell Membranes (Expressing target GPCR) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand (Specific for target GPCR) Radioligand->Incubation Compound Test Compound (Unlabeled) Compound->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting IC50 Determine IC50 Values Counting->IC50 Ki Calculate Ki Values IC50->Ki

References

head-to-head comparison of different synthetic routes to 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 5-Chloro-3-phenylbenzo[d]isoxazole, a significant building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a detailed head-to-head comparison of two prominent synthetic routes, offering experimental data and protocols to inform strategic decisions in the laboratory.

This comparison focuses on two primary strategies for the synthesis of this compound: the oxidative cyclization of 2-amino-5-chlorobenzophenone and the cyclization of p-chloronitrobenzene with benzyl cyanide. Each route presents distinct advantages and disadvantages in terms of starting materials, reaction conditions, yield, and purity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

ParameterRoute 1: Oxidative CyclizationRoute 2: Condensation and Cyclization
Starting Materials 2-Amino-5-chlorobenzophenonep-Chloronitrobenzene, Benzyl Cyanide
Key Reagents Oxone® (Potassium peroxymonosulfate)Sodium Hydroxide or other strong base
Solvent Acetonitrile/WaterEthanol
Temperature Room Temperature30-70 °C
Reaction Time 24 hoursNot specified (typically several hours)
Reported Yield Good to Excellent (specific data for this substrate not published)80-97%[1]
Reported Purity High (purification by column chromatography)88-98%[1]

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic approach, the following diagrams illustrate the key transformations.

Synthetic Route 1: Oxidative Cyclization A 2-Amino-5-chlorobenzophenone D This compound A->D Oxidative Cyclization (Room Temperature, 24h) B Oxone® (Oxidant) B->D C Acetonitrile/Water C->D

Caption: Oxidative cyclization of an amino ketone to form the benzisoxazole ring.

Synthetic Route 2: Condensation and Cyclization cluster_conditions Conditions A p-Chloronitrobenzene E This compound A->E B Benzyl Cyanide B->E C Sodium Hydroxide (Base) C->E D Ethanol D->E

Caption: Base-mediated condensation and cyclization to form the benzisoxazole.

Experimental Protocols

Route 1: Oxidative Cyclization of 2-Amino-5-chlorobenzophenone

This modern approach utilizes a green oxidant, Oxone®, to achieve the cyclization under mild conditions. The following protocol is based on a general method for the synthesis of 2,1-benzisoxazoles from 2-aminoacylbenzenes.[2][3]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Oxone® (Potassium peroxymonosulfate)

  • Acetonitrile (MeCN)

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • n-Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add Oxone® (1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford the pure this compound.

Route 2: Condensation and Cyclization of p-Chloronitrobenzene and Benzyl Cyanide

This classical route provides high yields and is well-documented in patent literature.[1] The following is a representative protocol.

Materials:

  • p-Chloronitrobenzene

  • Benzyl Cyanide

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Prepare an alcoholic solution of approximately equimolar amounts of p-chloronitrobenzene and benzyl cyanide.

  • To this solution, add a concentrated aqueous solution of sodium hydroxide. The molar ratio of p-chloronitrobenzene to sodium hydroxide is typically in the range of 1:8 to 1:20.

  • Heat the reaction mixture to a temperature between 30 °C and 70 °C. The optimal temperature is often cited as being between 45 °C and 60 °C.

  • Maintain the reaction at this temperature with stirring until the reaction is complete (monitoring by TLC is recommended).

  • After the reaction is complete, the product, this compound, often precipitates from the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the collected solid with water until the filtrate is neutral.

  • Dry the product to obtain this compound. Purity can be further enhanced by recrystallization from a suitable solvent like ethanol.

Head-to-Head Comparison

Route 1: Oxidative Cyclization

This method represents a more modern and potentially greener approach to the synthesis of this compound. The use of Oxone® as the oxidant is advantageous as it is inexpensive, stable, and environmentally benign. The reaction is performed at room temperature, which simplifies the experimental setup and reduces energy consumption. However, the starting material, 2-amino-5-chlorobenzophenone, is more advanced and may need to be synthesized in a separate step. The purification by column chromatography, while effective, can be time-consuming and require significant solvent volumes for large-scale production.

Route 2: Condensation and Cyclization

This is a robust and high-yielding method that starts from readily available and inexpensive bulk chemicals, p-chloronitrobenzene and benzyl cyanide. The reported yields are consistently high, making it an attractive option for large-scale synthesis.[1] The main drawbacks are the use of a strong base and elevated temperatures. The reaction conditions might not be suitable for substrates with sensitive functional groups. While the product often precipitates, recrystallization is typically necessary to achieve high purity, which can impact the overall yield.

Conclusion

The choice between these two synthetic routes will largely depend on the specific needs of the research or development project. For small-scale synthesis where mild conditions and potentially higher purity after chromatography are desired, Route 1 offers an excellent option, provided the starting material is accessible. For large-scale production where cost of starting materials and high throughput are the primary drivers, Route 2 presents a more economically viable and high-yielding pathway, despite the more forcing reaction conditions. Both methods provide reliable access to the valuable this compound scaffold.

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Chloro-3-phenylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 5-Chloro-3-phenylbenzo[d]isoxazole (CAS No: 719-64-2). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following personal protective equipment (PPE) should be worn at all times.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationsRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Avoids inhalation of dust or vapors, especially when handling the powder form.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Hazard Identification and Chemical Properties

Understanding the intrinsic properties and hazards of this compound is fundamental to its safe handling.

Table 2: Physical, Chemical, and Hazard Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₈ClNO--INVALID-LINK--
Molecular Weight 229.66 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 115-117 °C--INVALID-LINK--
GHS Pictograms GHS07 (Harmful)--INVALID-LINK--
Hazard Statements H302 (Harmful if swallowed), H413 (May cause long lasting harmful effects to aquatic life)--INVALID-LINK--
Precautionary Statements P264, P270, P273, P301 + P312, P501--INVALID-LINK--
Occupational Exposure Limits (OELs) Not established. Follow general guidelines for handling chemical substances.--INVALID-LINK--

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is crucial for operational safety and environmental protection.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Weighing: If weighing the solid, do so carefully to avoid generating dust.

  • Spill Management: In case of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.

Disposal
  • Waste Collection: Collect all waste materials containing this compound in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 3: First Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Synthesis of this compound

This compound is a key heterocyclic building block used in the synthesis of various pharmaceutical compounds, notably as an inhibitor of HIV-1 transcription.[1] A general method for its synthesis is provided below.

Materials
  • 2-Amino-5-chlorobenzophenone

  • Oxone®

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate (EtOAc)

Procedure
  • In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone in a 1:1 mixture of acetonitrile and water.

  • To this solution, add Oxone® (1 equivalent).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, add water and extract the product with dichloromethane.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Visualizing the Workflow

The following diagram illustrates the key stages in the safe handling and synthesis workflow for this compound.

Safe Handling and Synthesis Workflow for this compound cluster_prep Preparation and Handling cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_disposal Waste Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Reagents Weigh Reagents Prepare Fume Hood->Weigh Reagents Dissolve Reactant Dissolve Reactant Weigh Reagents->Dissolve Reactant Add Oxidant Add Oxidant Dissolve Reactant->Add Oxidant Reaction Monitoring Reaction Monitoring Add Oxidant->Reaction Monitoring Extraction Extraction Reaction Monitoring->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Collect Waste Collect Waste Purification->Collect Waste Label Waste Label Waste Collect Waste->Label Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste->Dispose via Licensed Contractor

Caption: A flowchart outlining the safe handling, synthesis, and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Chloro-3-phenylbenzo[d]isoxazole
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Reactant of Route 2
5-Chloro-3-phenylbenzo[d]isoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.